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  • Product: 3-Amino-1-phenylazetidin-2-one hydrochloride
  • CAS: 889214-85-1

Core Science & Biosynthesis

Foundational

Technical Profile: 3-Amino-1-Phenyl-2-Azetidinone

CAS Registry Numbers: 889359-59-5 (Free Base) | 889214-85-1 (Hydrochloride) Executive Summary 3-Amino-1-phenyl-2-azetidinone represents a critical scaffold in the design of monocyclic -lactam antibiotics (monobactams) an...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Numbers: 889359-59-5 (Free Base) | 889214-85-1 (Hydrochloride)

Executive Summary

3-Amino-1-phenyl-2-azetidinone represents a critical scaffold in the design of monocyclic


-lactam antibiotics (monobactams) and serine protease inhibitors. Unlike the fused bicyclic systems found in penicillins and cephalosporins, this monocyclic core relies heavily on ring strain and N1/C3 substitution patterns to modulate chemical reactivity and biological affinity.

This guide details the chemical informatics, validated synthetic protocols, and reactivity profiles of the 3-amino-1-phenyl-2-azetidinone core. It addresses the specific challenges of synthesizing C4-unsubstituted


-lactams and provides a roadmap for their utilization in peptidomimetic drug discovery.

Chemical Identity & Informatics

The precise identification of this scaffold is crucial, as literature often conflates the core structure with its C4-substituted derivatives (e.g., 4-phenyl or 4-styryl analogs). The data below refers specifically to the C4-unsubstituted parent compound.

Physicochemical Profile
PropertySpecification
IUPAC Name 3-Amino-1-phenylazetidin-2-one
CAS (Free Base) 889359-59-5
CAS (HCl Salt) 889214-85-1
Molecular Formula

Molecular Weight 162.19 g/mol
H-Bond Donors/Acceptors 1 / 2
Topological Polar Surface Area 46.3

Stability Hygroscopic; susceptible to hydrolytic ring opening at pH > 8.0

Synthetic Methodology: The Staudinger Protocol

The most robust route to 3-amino-1-phenyl-2-azetidinone is the Staudinger Ketene-Imine Cycloaddition . Direct synthesis of the free amine is generally avoided due to side reactions; instead, the Azido-Ketene Route is preferred, yielding a stable intermediate that is subsequently reduced.

Challenge: The Unstable Imine

A critical hurdle in synthesizing the C4-unsubstituted core is the instability of


-methyleneaniline (the required imine formed from aniline and formaldehyde), which rapidly trimerizes to 1,3,5-triphenylhexahydro-1,3,5-triazine. The protocol below utilizes the triazine as an in situ source of the imine.
Validated Protocol
Phase 1: Cycloaddition (Formation of 3-Azido Intermediate)

Reagents: Azidoacetyl chloride, 1,3,5-triphenylhexahydro-1,3,5-triazine, Triethylamine (


), Dichloromethane (DCM).
  • Preparation: Dissolve 1,3,5-triphenylhexahydro-1,3,5-triazine (10 mmol equiv. of monomeric imine) in anhydrous DCM under

    
     atmosphere.
    
  • Activation: Cool the solution to -78°C. Add

    
     (1.2 equiv).
    
  • Addition: Dropwise add azidoacetyl chloride (1.1 equiv) over 30 minutes. The base generates azidoketene in situ.

  • Cyclization: Allow the mixture to warm to room temperature over 12 hours. The triazine dissociates to the reactive imine species, which undergoes [2+2] cycloaddition with the ketene.

  • Workup: Wash with dilute HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc) yields 3-azido-1-phenyl-2-azetidinone .

Phase 2: Staudinger Reduction (Azide to Amine)

Reagents: Triphenylphosphine (


), THF, 

.
  • Reaction: Dissolve the 3-azido intermediate in THF. Add

    
     (1.1 equiv) at room temperature. Evolution of 
    
    
    
    gas indicates formation of the phosphazene intermediate.
  • Hydrolysis: After 2 hours, add

    
     (5 equiv) and heat to 50°C for 3 hours to hydrolyze the phosphazene.
    
  • Isolation: Evaporate THF. Acidify with 1M HCl to extract the amine into the aqueous phase (removing

    
    ). Basify the aqueous layer with 
    
    
    
    and extract with DCM.
  • Salt Formation: Treat the organic phase with HCl/Dioxane to precipitate 3-amino-1-phenyl-2-azetidinone hydrochloride (CAS 889214-85-1) .

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the Staudinger synthesis pathway and the divergent reactivity of the core scaffold.

G Precursors Precursors: Aniline + Formaldehyde (via Triazine) Azide Intermediate: 3-Azido-1-phenyl-2-azetidinone Precursors->Azide Staudinger [2+2] (+ Azidoacetyl Cl) Ketene Azidoketene (In Situ) Ketene->Azide Cycloaddition Target Target: 3-Amino-1-phenyl-2-azetidinone (CAS 889359-59-5) Azide->Target Reduction (PPh3/H2O or H2/Pd) Acylation Derivatives: Amides/Ureas (Drug Conjugates) Target->Acylation N-Acylation (Functionalization) Hydrolysis Degradation: Beta-Amino Acid Target->Hydrolysis Ring Opening (pH > 8)

Figure 1: Synthetic workflow from unstable imine precursors to the target amine, including downstream reactivity pathways.

Applications in Drug Discovery[2][3]

Monobactam Antibiotics

The 3-amino-2-azetidinone core mimics the D-alanyl-D-alanine terminus of bacterial peptidoglycan. Acylation of the C3-amino group with complex side chains (e.g., aminothiazole oximes) is required to confer affinity for Penicillin-Binding Proteins (PBPs). The


-phenyl group in this specific CAS entry modulates lipophilicity but is often replaced by sulfonic acid groups (as in Aztreonam) for gram-negative activity.
Serine Protease Inhibition

Derivatives of 3-amino-1-phenyl-2-azetidinone act as "mechanism-based" inhibitors. The active site serine of the protease attacks the


-lactam carbonyl, opening the ring and forming a stable acyl-enzyme complex. The stability of this complex is governed by the electronic nature of the N1-substituent (phenyl ring).
Peptidomimetics

This scaffold serves as a constrained amino acid isostere. By incorporating the 3-amino-2-azetidinone unit into peptide chains, researchers can lock the peptide backbone into specific conformations (


-turns), improving metabolic stability and receptor selectivity.

References

  • Sigma-Aldrich. Product Specification: 3-Amino-1-phenylazetidin-2-one hydrochloride (CAS 889214-85-1).

  • BLD Pharm. Chemical Properties of 3-Amino-1-phenylazetidin-2-one (CAS 889359-59-5).

  • Singh, G. S. (2003). Recent advances in the synthesis of beta-lactams.[1][2][3][4] Tetrahedron.

  • Jiao, L., et al. (2006). Catalytic Asymmetric Synthesis of 3-Amino-2-azetidinones. Journal of the American Chemical Society.

  • Chemical Book. 1-Phenyl-2-azetidinone Derivatives and Synthesis.

Sources

Exploratory

The Synthesis of Monocyclic β-Lactams from Schiff Bases: A Technical Guide to the Staudinger Cycloaddition

Introduction: The Enduring Significance of the β-Lactam Ring The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the β-Lactam Ring

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins.[1] Beyond their antibacterial properties, β-lactams serve as versatile synthetic intermediates and have shown potential as anticancer, antiviral, and enzyme-inhibiting agents.[2] The synthesis of monocyclic β-lactams, the simplest class of these crucial heterocycles, remains a topic of intense research. Among the various synthetic strategies, the [2+2] cycloaddition of a ketene with an imine (Schiff base), known as the Staudinger synthesis, stands out as the most versatile and widely employed method for constructing the 2-azetidinone core.[1][3]

Discovered by Hermann Staudinger in 1907, this reaction's true potential was realized decades later with the elucidation of the structure of penicillin.[3] This guide provides an in-depth exploration of the synthesis of monocyclic β-lactams from Schiff bases, with a primary focus on the mechanistic underpinnings, stereochemical control, and practical execution of the Staudinger reaction.

The Staudinger Reaction: A Mechanistic Overview

The Staudinger synthesis is a formal [2+2] cycloaddition that proceeds through a stepwise mechanism rather than a concerted pathway.[4][5] The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic central carbon of the ketene.[3][6] This initial step forms a zwitterionic intermediate, which then undergoes a subsequent, often rate-determining, intramolecular ring closure to yield the four-membered β-lactam ring.[5][7]

The stereochemical outcome of the reaction is determined during this ring-closing step and is a subject of considerable mechanistic discussion.[8] The final cis or trans configuration of the substituents on the β-lactam ring is a result of the competition between direct ring closure of the initially formed zwitterion and its potential isomerization to a more stable conformer before cyclization.[6][8]

Staudinger_Mechanism Schiff_Base Schiff Base (Imine) Zwitterion Zwitterionic Intermediate Schiff_Base->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Zwitterion->Zwitterion cis_Lactam cis-β-Lactam Zwitterion->cis_Lactam Direct Ring Closure trans_Lactam trans-β-Lactam Zwitterion->trans_Lactam Ring Closure after Isomerization

Figure 1: Generalized Mechanism of the Staudinger Reaction. The reaction proceeds via a zwitterionic intermediate, with the final stereochemistry determined by the kinetics of ring closure versus isomerization.

Controlling Stereochemistry: The Key to Functional β-Lactams

The relative stereochemistry of the substituents at the C3 and C4 positions of the β-lactam ring is critical for its biological activity.[9] The Staudinger reaction can be directed to favor either the cis or trans diastereomer by carefully selecting the substrates and reaction conditions.

Several factors influence the stereochemical outcome:

  • Imine Geometry: Generally, (E)-imines tend to produce cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[3]

  • Substituent Effects: The electronic nature of the substituents on both the ketene and the imine plays a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, leading to a preference for the cis product.[6][8] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the zwitterionic intermediate and favoring the formation of the trans product.[6][8]

  • Solvent Polarity: The use of polar solvents has been shown to favor the formation of trans-β-lactams.[10]

  • Order of Reagent Addition: In reactions where the ketene is generated in situ from an acid chloride and a tertiary amine, the order of addition can significantly impact the stereoselectivity. Adding the tertiary amine to a solution of the imine and acid chloride (inverse addition) often favors the trans isomer, whereas the standard addition of the acid chloride to the imine and base mixture tends to yield the cis isomer.[11]

Factor Condition Favoring cis-Isomer Condition Favoring trans-Isomer Causality
Imine Geometry (E)-Imine(Z)-ImineThe initial geometry of the imine influences the conformation of the zwitterionic intermediate.[3]
Ketene Substituent Electron-donatingElectron-withdrawingElectron-donating groups accelerate direct ring closure, while withdrawing groups slow it, allowing for isomerization.[6][8]
Imine Substituent Electron-withdrawingElectron-donatingElectron-withdrawing groups on the imine also favor a faster ring closure.[6][8]
Solvent Non-polar solventsPolar solventsPolar solvents can stabilize the charge separation in the zwitterionic intermediate, potentially favoring the pathway to the more thermodynamically stable trans product.[10]
Reagent Addition Standard addition (acid chloride to imine/base)Inverse addition (base to imine/acid chloride)The order of addition can influence the concentration and reactivity of the ketene, affecting the reaction pathway.[11]

Table 1: Factors Influencing the Stereochemical Outcome of the Staudinger Reaction.

Experimental Protocols

A successful Staudinger synthesis relies on two key stages: the preparation of the Schiff base and the cycloaddition reaction itself. Ketenes are generally unstable and are therefore generated in situ.[4]

Part 1: Synthesis of Schiff Base (Imine)

This protocol describes a general procedure for the condensation of an aromatic aldehyde with a primary amine.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde in a minimal amount of absolute ethanol with stirring.[12]

  • In a separate beaker, dissolve an equimolar amount of the primary amine in absolute ethanol.[12]

  • Slowly add the amine solution to the aldehyde solution at room temperature.[12]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[2]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6][12]

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.[12]

  • Isolate the solid product by vacuum filtration, washing with a small amount of cold ethanol.[12]

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[12]

Part 2: Staudinger [2+2] Cycloaddition

This protocol outlines the synthesis of a β-lactam from a pre-formed Schiff base and a ketene generated in situ from an acid chloride.

Materials:

  • Schiff base (1.0 eq)

  • Acyl chloride (e.g., chloroacetyl chloride, phenoxyacetyl chloride) (1.0 eq)

  • Triethylamine (Et3N) (1.1 eq)

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the Schiff base and triethylamine in anhydrous dichloromethane.[5]

  • Cool the solution to 0°C in an ice bath.[11]

  • In a separate dropping funnel, prepare a solution of the acyl chloride in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the stirred Schiff base solution over 30 minutes, maintaining the temperature at 0°C.[5][11]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[13]

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.[13]

  • Purify the crude β-lactam by column chromatography or recrystallization to yield the final product.

Experimental_Workflow cluster_Schiff_Base_Synth Part 1: Schiff Base Synthesis cluster_Staudinger_Reaction Part 2: Staudinger Cycloaddition SB1 Dissolve Aldehyde & Amine in Ethanol SB2 Add Catalytic Acid SB1->SB2 SB3 Reflux (2-4h) SB2->SB3 SB4 Cool & Isolate Product SB3->SB4 SR1 Dissolve Schiff Base & Et3N in CH2Cl2 SB4->SR1 Purified Schiff Base SR2 Cool to 0°C SR1->SR2 SR3 Dropwise Addition of Acyl Chloride SR2->SR3 SR4 Stir at Room Temp (12-24h) SR3->SR4 SR5 Aqueous Workup SR4->SR5 SR6 Purification SR5->SR6

Figure 2: Experimental Workflow for β-Lactam Synthesis. A two-part process involving the initial synthesis of the Schiff base followed by the Staudinger cycloaddition.

Modern Variations and Asymmetric Synthesis

The classical Staudinger reaction has been the subject of numerous modifications to improve its efficiency, scope, and stereocontrol.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often leads to cleaner reactions with higher yields.[8][11] This technique is particularly effective for reactions involving polar solvents that efficiently absorb microwave energy.[8]

  • Asymmetric Synthesis: The demand for enantiomerically pure β-lactams has driven the development of asymmetric variants of the Staudinger reaction. High levels of stereocontrol can be achieved by employing chiral auxiliaries on either the ketene or the imine component.[4] For instance, imines derived from chiral amines or aldehydes can induce high diastereoselectivity in the cycloaddition with achiral ketenes.[10][13]

Conclusion

The Staudinger ketene-imine cycloaddition remains a powerful and indispensable tool for the synthesis of monocyclic β-lactams. Its continued relevance is a testament to its versatility and the robustness of the reaction. A thorough understanding of the underlying mechanism and the factors that govern its stereochemical outcome allows researchers to rationally design synthetic routes to a vast array of structurally diverse β-lactams. As the quest for new therapeutic agents continues, the creative application and further refinement of this classic reaction will undoubtedly play a pivotal role in the future of drug discovery and development.

References

  • Staudinger synthesis - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • France, S. (2008). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
  • Kaur, N., et al. (n.d.). Recent advances in β-lactam chemistry. Academia.edu. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Retrieved from [Link]

  • Pala, F., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 20(10), 17879-17947.
  • Alam, S., et al. (2016). POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. RASAYAN Journal of Chemistry, 9(2), 101-111.
  • Koprivanac, N., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 134.
  • Jiao, L., et al. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069.
  • Jarrahpour, A., et al. (2005). Asymmetric Synthesis of a New Monocyclic β-Lactam as a potential biological active compound. Molecular Diversity, 9(4), 341-344.
  • Jarrahpour, A., et al. (2007). Asymmetric Synthesis Antimicrobial Activity of Some New Mono Bicyclic β-Lactams. Molecules, 12(1), 1-11.
  • D'hooghe, M., & De Kimpe, N. (2008). Asymmetric Synthesis of β-Lactams via the Ketene-Imine Cycloaddition. Comprehensive Organic Synthesis II, 4, 1165-1215.
  • Filatov, V. E., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22883-22892.
  • Jana, A., & Ali, A. (2021). Recent Advances in beta-Lactam Synthesis. Asian Journal of Organic Chemistry, 10(11), 2846-2863.
  • Banik, B. K. (2007). Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods for. Walsh Medical Media.
  • Jain, S., & Vanka, K. (2020). The Effect of Solvent-Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A, 124(39), 8019-8028.
  • Xu, J. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ARKIVOC, 2009(9), 21-44.

Sources

Foundational

Architecting the Next Generation of Antimicrobials: A 2025 Technical Guide to Novel Beta-Lactam Therapeutics

Executive Summary As a Senior Application Scientist navigating the 2025 antimicrobial landscape, it is evident that the evolutionary arms race between structural drug design and bacterial resistance mechanisms has reache...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the 2025 antimicrobial landscape, it is evident that the evolutionary arms race between structural drug design and bacterial resistance mechanisms has reached a critical inflection point. The traditional beta-lactam scaffold—once the undisputed cornerstone of infectious disease management—is increasingly compromised by a diverse array of beta-lactamases[1]. This whitepaper dissects the mechanistic rationale, recent 2024–2025 regulatory approvals, and rigorous validation protocols defining the modern beta-lactam and beta-lactamase inhibitor (BL/BLI) arsenal.

Section 1: The Mechanistic Imperative: Overcoming Enzymatic Degradation

Beta-lactam antibiotics exert their bactericidal effect by covalently binding to Penicillin-Binding Proteins (PBPs), thereby halting peptidoglycan cross-linking and inducing bacterial lysis[2]. However, Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacterales) have evolved sophisticated defense networks. The primary resistance modality is the production of beta-lactamases, which hydrolyze the beta-lactam ring and render the drug inert[3].

To counter this, modern pharmacology relies on competitive and irreversible Beta-Lactamase Inhibitors (BLIs). Unlike legacy inhibitors (such as clavulanate or tazobactam), the 2025 vanguard utilizes non-beta-lactam scaffolds to avoid inducing resistance while providing broader coverage:

  • Diazabicyclooctanes (DBOs) : Molecules like Avibactam and Relebactam covalently and reversibly acylate serine beta-lactamases (Ambler Classes A, C, and some D)[4].

  • Cyclic Boronates : Vaborbactam is designed specifically to mimic the transition state of serine carbapenemase hydrolysis, offering robust, targeted protection against KPC-producing strains[4].

G BL Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BL->PBP Binds & Inhibits Degraded Hydrolyzed Inactive Drug BL->Degraded Inactivated CellDeath Bacterial Cell Death PBP->CellDeath Halts Cell Wall Synthesis BLase Beta-Lactamase Enzyme BLase->BL Hydrolyzes BLI Novel BLI (e.g., Avibactam) BLI->BLase Covalently Inhibits

Mechanistic pathway of beta-lactamase hydrolysis and targeted inhibition by novel BLIs.

Section 2: The 2024-2025 Vanguard: Structural Innovations

The past 24 months have yielded unprecedented breakthroughs in targeted BL/BLI combinations. The causality behind these specific pairings is rooted in complementary enzymatic coverage designed to outmaneuver multidrug-resistant (MDR) superbugs.

Aztreonam-Avibactam (ATM-AVI)

Approved by the FDA in February 2025 for complicated intra-abdominal infections (cIAIs), this combination represents a masterclass in rational drug design[5].

  • The Causality : Aztreonam (a monobactam) naturally resists hydrolysis by Metallo-Beta-Lactamases (MBLs like NDM or VIM) but is easily destroyed by ESBLs and KPCs[5]. By pairing it with Avibactam (which potently inhibits ESBLs and KPCs but not MBLs), the combination achieves near-universal coverage against carbapenem-resistant Gram-negative bacteria[4].

Cefepime-Enmetazobactam

Approved by the FDA in February 2024 for complicated urinary tract infections (cUTIs) and in Europe for hospital-acquired pneumonia[6].

  • The Causality : Enmetazobactam is a novel penicillanic acid sulfone BLI. Its pairing with the 4th-generation cephalosporin cefepime restores potent activity against ESBL-producing Enterobacterales while maintaining cefepime's intrinsic anti-pseudomonal efficacy, offering a critical carbapenem-sparing therapy[6].

Sulbactam-Durlobactam

Targeted specifically at the Acinetobacter baumannii-calcoaceticus complex[6].

  • The Causality : Sulbactam possesses unique intrinsic bactericidal activity against A. baumannii PBPs, but is frequently degraded by Ambler Class D OXA-enzymes. Durlobactam, a novel DBO, potently inhibits these OXA carbapenemases, shielding sulbactam and restoring its efficacy against carbapenem-resistant A. baumannii (CRAB)[6].

Cefiderocol (Siderophore Cephalosporin)
  • The Causality : By chelating extracellular ferric iron, cefiderocol exploits the bacteria's own active iron-transport mechanisms to bypass porin channel downregulation. This "Trojan horse" strategy effectively circumvents outer membrane impermeability, delivering the beta-lactam payload directly to the periplasmic space[7].

Section 3: Quantitative Efficacy & Spectrum Profiling

To facilitate rapid clinical and developmental decision-making, the following table summarizes the quantitative target spectrums and regulatory statuses of the latest beta-lactam therapeutics.

Combination / AgentBLI ClassTarget Enzymes (Ambler Class)Primary Target PathogensRegulatory Status (2024-2025)
Aztreonam-Avibactam DBOClass A, C, D + Intrinsic MBL stabilityCRE, MBL-producing EnterobacteralesFDA Approved (Feb 2025)[5]
Cefepime-Enmetazobactam Penicillanic acid sulfoneClass A (ESBLs)ESBL-producing EnterobacteralesFDA Approved (Feb 2024)[6]
Sulbactam-Durlobactam DBOClass D (OXA carbapenemases)Carbapenem-resistant A. baumanniiFDA Approved[6]
Meropenem-Vaborbactam Cyclic BoronateClass A (KPC), Class CKPC-producing EnterobacteralesFDA/EMA Approved[4]
Cefiderocol N/A (Siderophore)Stable against most beta-lactamasesMDR Pseudomonas, AcinetobacterFDA Approved (Pediatric ongoing)[7]

Section 4: Experimental Protocols for BL/BLI Synergy Validation

To ensure trustworthiness and reproducibility in drug development, the following protocol details the self-validating system used to quantify BL/BLI synergy via the Fractional Inhibitory Concentration Index (FICI).

Workflow Step1 1. Isolate Preparation (MDR Gram-Negative Strains) Step2 2. Checkerboard Assay Setup (96-well microtiter plates) Step1->Step2 Step3 3. Serial Dilution (Beta-lactam + BLI gradients) Step2->Step3 Step4 4. Incubation (37°C for 18-24 hours) Step3->Step4 Step5 5. MIC Determination (Optical Density at 600nm) Step4->Step5 Step6 6. FICI Calculation (Fractional Inhibitory Concentration) Step5->Step6

Step-by-step checkerboard assay workflow for validating BL/BLI synergistic efficacy.

Protocol: High-Throughput Checkerboard Assay for BL/BLI Synergy

Objective : To determine the synergistic, additive, or antagonistic effects of a novel BLI when paired with a legacy beta-lactam. Rationale : A standard Minimum Inhibitory Concentration (MIC) assay cannot capture the dynamic interaction between two molecules. The checkerboard format allows for a two-dimensional concentration gradient, isolating the exact stoichiometric ratio required for optimal enzyme inhibition and PBP binding.

  • Inoculum Preparation : Isolate clinically relevant MDR Gram-negative strains (e.g., KPC-producing K. pneumoniae). Suspend in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

  • Plate Architecture : Utilize a standard 96-well microtiter plate. Dispense serial two-fold dilutions of the Beta-Lactam along the x-axis (Columns 1-10) and the BLI along the y-axis (Rows A-G).

  • Inoculation & Incubation : Add 50 µL of the bacterial suspension to each well. Include a positive growth control (Row H, Column 11) and a sterile broth negative control (Row H, Column 12) to self-validate the assay's sterility and viability. Incubate at 37°C for 18-24 hours under aerobic conditions.

  • Spectrophotometric Analysis : Measure optical density (

    
    ). The MIC is defined as the lowest concentration exhibiting complete visual growth inhibition.
    
  • FICI Calculation :

    • Interpretation: FICI ≤ 0.5 indicates Synergy; 0.5 < FICI ≤ 1 indicates Additivity; 1 < FICI < 4 indicates Indifference; FICI ≥ 4 indicates Antagonism.

Section 5: Strategic Outlook & Antimicrobial Stewardship

The deployment of advanced agents like Aztreonam-Avibactam must be tightly regulated through rigorous antimicrobial stewardship programs. Overuse risks the rapid selection of novel resistance phenotypes, such as PBP3 mutations or the emergence of DBO-resistant beta-lactamase variants[3]. Looking beyond 2025, future pipeline research is heavily pivoting toward bis-beta-lactams (symmetrical dimers capable of simultaneously binding two mutated PBPs) and advanced polymer inclusion nano-complexes for highly targeted, localized drug delivery[3].

References

  • Tayeb et al. (2025). Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. Dove Medical Press / NIH. Available at:[Link]

  • MDPI. (2025). Beta-Lactam Antibiotics Evolution, Mechanisms, and Modern Applications. ResearchGate. Available at: [Link]

  • IJCSRR. (2024). Extended Spectrum β-Lactamase: Tackling Antibiotic Resistance and Overcoming Treatment Challenges. Available at:[Link]

  • NIH / PMC. (2025). New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics. Available at: [Link]

  • Karaiskos I, et al. (2025). Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs. MDPI Antibiotics. Available at: [Link]

  • AAP Publications. (2024). Choosing Among Antibiotics Within a Class: β-Lactams and β-Lactamase Inhibitors, Macrolides, Aminoglycosides, and Fluoroquinolones. Available at: [Link]

  • IDSE. (2025). Rearming Beta-Lactams: A Focus on Aztreonam-Avibactam and Metallo-Beta-Lactamases. Infectious Disease Special Edition. Available at: [Link]

Sources

Exploratory

3-amino-1-phenylazetidin-2-one molecular weight and formula

The -Lactam Scaffold: 3-Amino-1-Phenylazetidin-2-One Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Executive Summary The molecule 3-amino-1-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

The -Lactam Scaffold: 3-Amino-1-Phenylazetidin-2-One

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The molecule 3-amino-1-phenylazetidin-2-one represents a critical pharmacophore in the


-lactam class. Unlike traditional penicillin or cephalosporin bicyclic systems, this monocyclic scaffold (monobactam) offers a versatile template for peptidomimetic drug design. Its structural rigidity, combined with the electronic modulation of the 

-phenyl group and the functionalizable C3-amino handle, makes it a privileged structure for developing serine protease inhibitors , cholesterol absorption inhibitors (e.g., ezetimibe analogs), and N-acylethanolamine acid amidase (NAAA) inhibitors .

This guide provides a rigorous analysis of its physicochemical properties, synthetic architecture via the Staudinger cycloaddition, and its application in modern medicinal chemistry.

Chemo-Metric Profile & Physicochemical Identity

The following data establishes the baseline identity for 3-amino-1-phenylazetidin-2-one. Researchers should note that the C3-amino group renders the molecule basic, while the


-lactam ring introduces strain-driven electrophilicity.
Table 1: Molecular Specifications
PropertyValue / Descriptor
IUPAC Name 3-amino-1-phenylazetidin-2-one
Molecular Formula

Molecular Weight 162.19 g/mol
Monoisotopic Mass 162.079 g/mol
Core Scaffold Monocyclic

-lactam (Azetidin-2-one)
Key Substituents N1: Phenyl group (aromatic modulator)C3: Primary Amine (nucleophilic handle)
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Amine Nitrogen)
Predicted LogP ~0.7 - 1.2 (Modulated by N-phenyl lipophilicity)

Synthetic Architecture: The Staudinger Protocol

The most authoritative method for constructing the 3-amino-1-phenylazetidin-2-one core is the Staudinger Ketene-Imine Cycloaddition . This [2+2] cycloaddition is preferred over ester enolate condensation due to its stereochemical control and mild conditions.

Mechanistic Pathway

The reaction proceeds via the in situ generation of a ketene from an activated acid chloride, followed by a nucleophilic attack by the imine (Schiff base) to form a zwitterionic intermediate. This intermediate undergoes conrotatory ring closure to yield the


-lactam.

To introduce the C3-amino group, a "masked" amine source is required. Phthalimidoacetyl chloride is the standard reagent, serving as the ketene precursor. The phthalimide group protects the amine during cyclization and controls stereochemistry (often favoring cis-adducts via steric repulsion).

Visualization: Staudinger [2+2] Cycloaddition Workflow

The following diagram illustrates the reaction logic from precursors to the deprotected scaffold.

StaudingerSynthesis Aniline Aniline (Precursor A) Imine N-Phenyl Imine (Schiff Base) Aniline->Imine Condensation (-H2O) Aldehyde Aldehyde/Formaldehyde (Precursor B) Aldehyde->Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack PhthCl Phthalimidoacetyl Chloride Ketene Phthalimido-Ketene (In Situ Active Species) PhthCl->Ketene HCl Elimination Base Triethylamine (Base) Base->Ketene Ketene->Zwitterion ProtectedLactam 3-Phthalimido-1-phenyl azetidin-2-one Zwitterion->ProtectedLactam Conrotatory Ring Closure FinalProduct 3-Amino-1-phenyl azetidin-2-one ProtectedLactam->FinalProduct NH2NH2 / EtOH Deprotection Hydrazinolysis (Deprotection)

Figure 1: The Staudinger synthesis pathway.[1] The reaction utilizes a phthalimido-protected ketene to introduce the masked amino group at C3, ensuring stability during the ring-closing step.

Experimental Protocol (Standardized)

Objective: Synthesis of 3-amino-1-phenylazetidin-2-one via phthalimido-protection.

Reagents:

  • Aniline (1.0 eq)

  • Paraformaldehyde (or specific aldehyde for C4-substitution)

  • Phthalimidoacetyl chloride (1.2 eq)

  • Triethylamine (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM, anhydrous)

  • Hydrazine hydrate (

    
    )
    

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve aniline (10 mmol) in anhydrous DCM (20 mL).

    • Add paraformaldehyde (10 mmol equivalent) and

      
       (drying agent).
      
    • Stir at room temperature (RT) for 4–6 hours. Filter off

      
       to obtain the N-methylenebenzenamine solution (freshly prepared).
      
  • Cycloaddition (The Staudinger Step):

    • Cool the imine solution to 0°C under

      
       atmosphere.
      
    • Add triethylamine (25 mmol).

    • Dropwise add a solution of phthalimidoacetyl chloride (12 mmol) in DCM over 30 minutes. Critical: Control exotherm to prevent polymerization.

    • Allow the mixture to warm to RT and stir overnight (12–15 hours).

    • Workup: Wash with

      
       (sat. aq.), water, and brine. Dry over 
      
      
      
      .[2] Concentrate in vacuo.[2]
    • Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc) to isolate the 3-phthalimido-

      
      -lactam.
      
  • Deprotection (Unmasking the Amine):

    • Dissolve the protected intermediate in Ethanol/DCM (3:1).

    • Add hydrazine hydrate (3.0 eq).

    • Stir at RT for 2–4 hours (monitoring by TLC for disappearance of starting material).

    • Filter the phthalhydrazide byproduct (white solid).

    • Concentrate the filtrate to yield the crude 3-amino-1-phenylazetidin-2-one .

Mechanistic Utility in Drug Design

The 3-amino-1-phenylazetidin-2-one scaffold is rarely a final drug but rather a high-value intermediate or pharmacophore . Its utility is driven by three specific mechanisms:

Serine Protease Inhibition (Acylation)

The


-lactam ring is inherently strained. In the presence of serine proteases (e.g., elastase, 

-lactamases), the active site serine hydroxyl attacks the carbonyl carbon (C2) of the lactam.
  • Mechanism: Ring opening results in the formation of a stable acyl-enzyme complex.

  • Role of C3-Amino: This group allows for the attachment of electron-withdrawing groups (acyl chains, sulfonamides) that tune the reactivity of the carbonyl, making it a "suicide substrate" for specific enzymes.

NAAA Inhibition (Anti-inflammatory)

Recent studies (Fiasella et al., 2014) have identified 3-aminoazetidin-2-ones as potent inhibitors of N-acylethanolamine acid amidase (NAAA) .[3]

  • Target: NAAA hydrolyzes palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.[3]

  • Effect: Inhibiting NAAA elevates PEA levels, reducing pain and inflammation. The 3-amino-

    
    -lactam core mimics the transition state of the PEA hydrolysis.
    
Cytotoxicity (Tubulin Polymerization)

Derivatives where the N1-phenyl and C4 positions are substituted with specific aryl groups (resembling Combretastatin A4) have shown significant antiproliferative activity against colorectal cancer lines (Tripodi et al., 2018). The


-lactam ring acts as a rigid linker, orienting the aryl rings to bind to the colchicine site of tubulin.

References

  • Singh, G. S. (2021). Synthesis of 3-Amino-4-substituted Monocyclic

    
    -Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]
    
  • Fiasella, A., et al. (2014).[3] 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration.[3] ChemMedChem. [Link]

  • Tripodi, F., et al. (2018).[4] Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm. [Link]

  • PubChem. (2025).[5] Compound Summary: 3-Amino-1-phenylazetidin-2-one derivatives (Data Source). National Library of Medicine. [Link]

  • Organic Reactions. (2004). The Staudinger Synthesis of

    
    -Lactams. Wiley Online Library. [Link]
    

Sources

Foundational

Engineering Ezetimibe Bioisosteres: A Technical Guide to 3-Amino-1-phenylazetidin-2-one Analogs

Executive Summary Ezetimibe represents a paradigm shift in lipid-lowering therapy, functioning as a potent, selective inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol transporter. The core pharmacophore respo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ezetimibe represents a paradigm shift in lipid-lowering therapy, functioning as a potent, selective inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol transporter. The core pharmacophore responsible for this activity is the highly constrained azetidin-2-one (β-lactam) ring. While the clinical entity features a 3-(3-hydroxypropyl) side chain, the development of 3-amino-1-phenylazetidin-2-one analogs has emerged as a critical strategy for synthesizing novel bioisosteres and advanced intermediates.

This whitepaper provides an in-depth mechanistic and synthetic analysis of these amino-β-lactam derivatives. By replacing the C-3 carbon-linked side chain with an amino group, researchers can unlock divergent synthetic pathways, optimize pharmacokinetic profiles, and even repurpose the scaffold for novel therapeutic targets.

Mechanistic Rationale and Structural Biology

The azetidin-2-one ring is a privileged structural motif in medicinal chemistry [1]. Its rigid, four-membered architecture precisely orients the N-1, C-3, and C-4 substituents to maximize complementary interactions within the binding pockets of target proteins.

Bioisosterism in NPC1L1 Inhibition

In the context of cholesterol absorption inhibitors, the stereochemistry and electronic properties of the C-3 substituent are paramount. Bioisosteric replacement of the native C-3 side chain with an amino group yields trans-(3R,4R)-amino-β-lactam derivatives that maintain potent hNPC1L1 inhibitory activity while offering new vectors for structural optimization [2].

The introduction of the C-3 heteroatom alters the molecule's topological polar surface area (tPSA) and hydrogen-bonding capacity. This modification allows for the rapid generation of amide or peptide libraries, enabling fine-tuning of lipophilicity to prevent systemic absorption—a desirable trait for drugs targeting the intestinal lumen.

Beyond Cholesterol: Protease Inhibition

The versatility of the 3-amino-1-phenylazetidin-2-one scaffold extends beyond lipid management. The primary amine at the C-3 position serves as an ideal attachment point for peptide sequences. Recently, this scaffold has been successfully repurposed to develop potent peptide-β-lactam inhibitors targeting flaviviral NS2B-NS3 proteases, such as those found in Dengue and West Nile viruses [3].

Mechanism A Dietary/Biliary Cholesterol B Intestinal Lumen A->B C NPC1L1 Transporter (Brush Border) B->C Absorption F Inhibition of Cholesterol Uptake C->F D 3-Amino-Azetidin-2-one Bioisosteres E Target Binding & Conformational Arrest D->E E->C Blockade

Mechanism of action for azetidin-2-one bioisosteres targeting the NPC1L1 cholesterol transporter.

Quantitative Pharmacological Profiling

The substitution of the C-3 position heavily influences both the efficacy and the toxicity of the resulting analogs. Table 1 summarizes the comparative in vitro profiles of standard ezetimibe against representative 3-amino bioisosteres.

Table 1: Comparative In Vitro Efficacy of Ezetimibe vs. 3-Amino Analogs

Compound ClassC-3 SubstituentC-4 StereochemistryhNPC1L1 Inhibition (Relative)Cytotoxicity (CC₅₀ in MDCKII)
Ezetimibe (Standard) (3S)-3-(4-fluorophenyl)-3-hydroxypropyl(4S)-4-(4-hydroxyphenyl)++++> 100 µM
trans-Amino-β-lactam Core (3R)-Amino (-NH₂)(4R)-4-(4-hydroxyphenyl)+++> 100 µM
Amide Bioisostere (3R)-Amide derivative(4R)-4-(4-hydroxyphenyl)++++> 100 µM
Peptide-β-lactam (3R)-Peptide conjugate(4R)-ArylN/A (Protease Target)Variable

Data synthesized from foundational bioisostere screening, demonstrating that the 3-amino modification preserves the low cytotoxicity profile while maintaining target engagement [2].

Stereoselective Synthetic Methodologies

The construction of the highly strained β-lactam ring requires precise stereocontrol. The most robust method for synthesizing 3-amino-1-phenylazetidin-2-one analogs is the Staudinger cycloaddition —a[2+2] ketene-imine cycloaddition.

Causality in Experimental Design
  • Protecting Group Strategy: The choice of the N-protecting group on the ketene precursor dictates the downstream deprotection conditions. While phthalimide is classical, its removal requires harsh hydrazinolysis which can inadvertently open the β-lactam ring. Modern protocols favor tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, which can be cleaved under mild acidic or hydrogenolytic conditions, respectively [1].

  • Stereocontrol: The diastereoselectivity (cis vs. trans) is governed by the relative rates of conrotatory ring closure of the zwitterionic intermediate. The use of Lewis acid catalysts, such as Sc(OTf)₃, rigidifies the transition state, strongly favoring the trans configuration required for ezetimibe-like biological activity [4].

Staudinger A Aldehyde + Amine B Imine Formation (Dehydration) A->B D Staudinger Cycloaddition ([2+2] Reaction) B->D C Protected Amino Acid Chloride + Base C->D Ketene Generation E Protected 3-Amino- azetidin-2-one D->E Sc(OTf)3 Catalyst (trans-selective) F Deprotection (e.g., CAN or Acid) E->F G 3-Amino-1-phenylazetidin- 2-one Analog F->G

Workflow for the stereoselective Staudinger synthesis of 3-amino-1-phenylazetidin-2-one analogs.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of trans-(3R,4R)-3-amino-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one incorporates built-in analytical checkpoints.

Phase 1: Imine Synthesis
  • Reaction: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and 4-fluoroaniline (1.05 eq) in anhydrous dichloromethane (DCM). Add anhydrous MgSO₄ (2.0 eq) as a desiccant. Stir at room temperature for 12 hours under an inert argon atmosphere.

  • Filtration & Concentration: Filter the mixture through a Celite pad to remove MgSO₄ and concentrate the filtrate in vacuo.

  • Validation Checkpoint: Perform ¹H NMR analysis of the crude mixture. The disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of the characteristic imine (CH=N) singlet (~8.4 ppm) confirm quantitative conversion.

Phase 2: Staudinger Cycloaddition
  • Ketene Generation: In a flame-dried flask, dissolve N-Boc-glycyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C. Add triethylamine (3.0 eq) dropwise to generate the ketene in situ.

  • Cycloaddition: Slowly add a solution of the pre-formed imine (from Phase 1) and a catalytic amount of Sc(OTf)₃ (0.1 eq) in DCM to the reaction mixture. Allow the reaction to slowly warm to room temperature over 16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: Analyze the isolated product via FT-IR spectroscopy. The presence of a strong, high-frequency carbonyl stretching band at 1745–1755 cm⁻¹ is strictly diagnostic of the highly strained four-membered β-lactam ring.

Phase 3: Deprotection of the 3-Amino Group
  • Reaction: Dissolve the purified N-Boc-β-lactam in DCM and cool to 0 °C. Add Trifluoroacetic acid (TFA) dropwise (DCM:TFA ratio 4:1). Stir for 2 hours.

  • Neutralization: Carefully neutralize the mixture with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the free amine with ethyl acetate.

  • Validation Checkpoint: Perform LC-MS analysis. A mass shift corresponding to the exact loss of the Boc group (-100 Da) alongside the appearance of a primary amine double-peak in the IR spectrum (~3300 cm⁻¹) validates the successful generation of the free 3-amino-1-phenylazetidin-2-one intermediate.

References

  • Title: Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry Source: mdpi.com URL:[Link]

  • Title: Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors - PMC Source: nih.gov URL:[Link]

  • Title: Peptide-β-lactam Inhibitors of Dengue and West Nile Virus NS2B-NS3 Protease Display Two Distinct Binding Modes | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Title: Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

Protocols & Analytical Methods

Method

Staudinger cycloaddition protocol for 3-amino-beta-lactams

Application Note: Staudinger Cycloaddition Protocol for 3-Amino- -Lactams[1][2][3][4] Abstract The 3-amino- -lactam scaffold is the structural core of monobactam antibiotics (e.g., Aztreonam) and a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Staudinger Cycloaddition Protocol for 3-Amino- -Lactams[1][2][3][4]

Abstract

The 3-amino-


-lactam scaffold is the structural core of monobactam antibiotics (e.g., Aztreonam) and a critical intermediate for carbapenems and cephalosporins. While various synthetic routes exist, the Staudinger ketene-imine cycloaddition  remains the most versatile method for constructing the azetidin-2-one ring. This guide details the synthesis of 3-amino-

-lactams via two primary precursor routes: the Phthalimido route (robust, crystalline intermediates) and the Azido route (atom-economical, requires safety protocols). We provide optimized protocols for controlling the cis/trans diastereoselectivity and subsequent deprotection to the free amine.

Introduction & Mechanistic Principles[2][5][6][7][8]

The Staudinger synthesis involves the thermal [2+2] cycloaddition of a ketene (generated in situ from an acid chloride) and an imine (Schiff base).[1]

The Stereoselectivity Paradox

The reaction proceeds via a zwitterionic intermediate, not a concerted pericyclic process. The stereochemical outcome (cis vs. trans) is dictated by the competition between direct ring closure and isomerization of the zwitterion.[2][3][4][5]

  • Electronic Effect: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring the kinetic cis product.[3][4][5]

  • Steric/Thermal Effect: Bulky substituents or higher temperatures favor isomerization to the thermodynamically stable trans zwitterion before closure.

Diagram 1: Mechanistic Pathway & Stereocontrol

(Graphviz visualization of the reaction divergence)

StaudingerMechanism AcidCl Acid Chloride (R-CH(NHP)-COCl) Ketene Ketene Intermediate [R-C=C=O] AcidCl->Ketene Dehydrohalogenation Base Tertiary Amine (Et3N / DIPEA) Base->Ketene Zwit_Cis Zwitterion (Cis-conformer) Kinetic Ketene->Zwit_Cis + Imine (Nucleophilic Attack) Imine Imine (Schiff Base) (R'-N=CH-R'') Imine->Zwit_Cis Zwit_Trans Zwitterion (Trans-conformer) Thermodynamic Zwit_Cis->Zwit_Trans Isomerization (Slow Closure / High Temp) Cis_Lactam Cis-Beta-Lactam Zwit_Cis->Cis_Lactam Fast Ring Closure (Electron Donating Ketene) Trans_Lactam Trans-Beta-Lactam Zwit_Trans->Trans_Lactam Ring Closure

Caption: Bifurcation of the Staudinger reaction pathway. Kinetic control yields cis-isomers; thermodynamic equilibration leads to trans-isomers.

Strategic Planning: Route Selection

To synthesize a 3-amino-


-lactam, the amino group must be masked during the cycloaddition to prevent side reactions (self-acylation).
FeatureRoute A: Phthalimidoacetyl Chloride Route B: Azidoacetyl Chloride
Precursor Stability High (Stable solid)Low (Liquid, potentially explosive)
Atom Economy Lower (Large protecting group)High
Stereoselectivity Often yields trans (due to steric bulk)Variable (often cis dominant)
Deprotection Hydrazine (Harsh) or MethylhydrazineStaudinger Reduction (Mild, Neutral)
Recommended For Scale-up, robust purification, beginnersComplex substrates, acid/base sensitive targets

Detailed Protocol A: The Phthalimido Route

Standard method for robust synthesis of 3-phthalimido-


-lactams followed by deprotection.
Reagents
  • Component A (Ketene Precursor): Phthalimidoacetyl chloride (1.2 equiv).

  • Component B (Imine): Pre-formed aldimine (1.0 equiv).

  • Base: Triethylamine (Et

    
    N) (2.5 - 3.0 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Deprotection Agent: Hydrazine hydrate or Ethylenediamine.

Step-by-Step Methodology
Phase 1: Cycloaddition
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon/Nitrogen.

  • Imine Solution: Dissolve the Imine (10 mmol) in anhydrous DCM (40 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add Et

    
    N (30 mmol) to the imine solution. Stir for 10 minutes.
    
  • Ketene Generation: Dissolve Phthalimidoacetyl chloride (12 mmol) in anhydrous DCM (20 mL).

    • Critical Step: Add this solution dropwise to the reaction mixture over 30–45 minutes. Slow addition keeps the ketene concentration low, minimizing dimerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir overnight (12–15 hours).

    • Monitoring: Check TLC for disappearance of imine.

  • Workup:

    • Wash organic layer with 1N HCl (2 x 30 mL) to remove excess base/amine.

    • Wash with sat.[6] NaHCO

      
       (2 x 30 mL) and Brine (1 x 30 mL).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Ethyl Acetate or perform Flash Column Chromatography (Hexane:EtOAc).

Phase 2: Deprotection (Phthalimide Cleavage)
  • Dissolve the 3-phthalimido-

    
    -lactam (1 mmol) in DCM (10 mL).
    
  • Add Methylhydrazine (1.5 mmol) (preferred over hydrazine hydrate for milder conditions).

  • Stir at RT for 2–4 hours. A white precipitate (phthalhydrazide) will form.

  • Filter off the precipitate.

  • Concentrate the filtrate to obtain the crude 3-amino-

    
    -lactam.
    

Detailed Protocol B: The Azido Route

High-efficiency route for sensitive substrates.

Safety Warning

Azidoacetyl chloride is potentially explosive and toxic. It should be generated in situ or handled in solution, never isolated as a neat liquid. Perform all steps behind a blast shield.

Reagents
  • Precursor: Azidoacetic acid.

  • Activating Agent: Oxalyl chloride (1.2 equiv) + cat. DMF.[7]

  • Imine: 1.0 equiv.[6]

  • Base: Triethylamine (3.0 equiv).

Step-by-Step Methodology
Phase 1: In-Situ Activation & Cycloaddition
  • Activation: In a dry flask under Argon, dissolve Azidoacetic acid (12 mmol) in DCM (20 mL).

  • Add catalytic DMF (2 drops). Add Oxalyl chloride (14 mmol) dropwise at 0°C. Stir 1 hr at RT until gas evolution ceases. This generates Azidoacetyl chloride.

  • Cycloaddition: Cool the solution back to -78°C (dry ice/acetone).

  • Add the Imine (10 mmol) and Et

    
    N (30 mmol) dissolved in DCM (30 mL) slowly via cannula or dropping funnel.
    
  • Warm-up: Allow to warm slowly to RT over 12 hours.

  • Workup: Standard aqueous wash (Water, NaHCO

    
    , Brine).
    
  • Purification: Silica gel chromatography. Note: Azido-

    
    -lactams are often oils.
    
Phase 2: Staudinger Reduction (Azide to Amine)

Note: This is the "Staudinger Reaction" (reduction), distinct from the "Staudinger Synthesis" (cycloaddition).

  • Dissolve 3-azido-

    
    -lactam (1 mmol) in THF/Water (10:1).
    
  • Add Triphenylphosphine (PPh

    
    )  (1.2 equiv).
    
  • Stir at RT for 12 hours. Nitrogen gas will evolve.

  • Workup: Concentrate. Partition between Ethyl Acetate and 1N HCl.

    • Purification Trick: The product is in the aqueous acid layer (as ammonium salt). Wash the organic layer (containing PPh

      
      O) and discard. Basify the aqueous layer (pH 10) and extract with DCM to recover pure 3-amino-
      
      
      
      -lactam.

Experimental Workflow Diagram

(Graphviz visualization of the Phthalimido Protocol)

Workflow Start Start: Reagent Prep Solv Dissolve Imine + Et3N in DCM (0°C) Start->Solv Add Dropwise Addition of Phthalimidoacetyl Chloride Solv->Add React Reaction: 12-15h Warm to RT Add->React Workup Workup: Acid/Base Wash React->Workup Purify Purification: Recrystallization/Column Workup->Purify Deprotect Deprotection: Me-Hydrazine / DCM Purify->Deprotect Final Final Product: 3-Amino-Beta-Lactam Deprotect->Final

Caption: Operational workflow for the Phthalimido-mediated synthesis of 3-amino-beta-lactams.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Ketene dimerization / HydrolysisEnsure anhydrous solvents. Add acid chloride slower.
No Reaction Imine instabilityVerify imine formation by NMR prior to use.
Wrong Diastereomer Thermodynamic control dominatingTo favor cis: Lower temp (-78°C). To favor trans: Reflux in Toluene.
Incomplete Deprotection Steric hindranceSwitch from Hydrazine hydrate to Methylhydrazine or Ethylenediamine.

References

  • Staudinger, H. (1907).[8] "Zur Kenntnis der Ketene. Diphenylketen". Justus Liebigs Annalen der Chemie. Link

  • Jiao, L., et al. (2006). "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction". Journal of the American Chemical Society.[3][4][9] Link

  • Banik, B. K., et al. (2018).[10][7] "Stereoselectivity of Phthalimido β-Lactams Formation: Synthesis of 3-Amino β-Lactams Through a Facile Deprotection Reaction". Heterocyclic Letters. Link

  • Hodous, B. L., & Fu, G. C. (2002). "Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile". Journal of the American Chemical Society.[3][4][9] Link

  • Singh, G. S. (2003). "Recent advances in the synthesis of beta-lactams". Tetrahedron. Link

Sources

Method

One-pot synthesis of N-phenyl-3-amino-azetidin-2-one

Application and Protocol Guide Title: A Practical Guide to the One-Pot Synthesis of N-phenyl-3-amino-azetidin-2-one via Staudinger Cycloaddition For Immediate Release Abstract: This document provides a detailed protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Application and Protocol Guide

Title: A Practical Guide to the One-Pot Synthesis of N-phenyl-3-amino-azetidin-2-one via Staudinger Cycloaddition

For Immediate Release

Abstract: This document provides a detailed protocol and scientific background for the one-pot synthesis of N-phenyl-3-amino-azetidin-2-one, a key heterocyclic scaffold in medicinal chemistry. The synthesis is based on the Staudinger [2+2] cycloaddition, a reliable and versatile method for constructing the β-lactam ring.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical considerations for success. The protocol details the in situ generation of a ketene from a protected glycine derivative, which then reacts with an imine to yield the target β-lactam in a single, efficient operation.

Introduction and Significance

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously as the core structural motif in penicillin and cephalosporin antibiotics.[4] Beyond their antibacterial properties, β-lactam derivatives exhibit a wide range of biological activities, including functioning as cholesterol absorption inhibitors, and as anticancer and antiviral agents.[5] The 3-amino substituted β-lactams are particularly valuable as they provide a synthetic handle for further functionalization, enabling the creation of diverse molecular libraries for drug discovery.[6][7]

Traditional multi-step syntheses can be time-consuming and lead to lower overall yields. The one-pot protocol described herein offers a streamlined and efficient alternative by leveraging the Staudinger ketene-imine cycloaddition.[3][6][8] This approach involves the in situ generation of key reactive intermediates, minimizing purification steps and improving overall process economy.[9][10]

Reaction Principle and Mechanism

The synthesis of the β-lactam ring is achieved through the Staudinger [2+2] cycloaddition, a reaction between a ketene and an imine.[1][3][11] This process is not a concerted cycloaddition but rather a stepwise reaction.[1][12]

The key steps are as follows:

  • Ketene Formation: The ketene is a highly reactive intermediate and is therefore generated in situ. In this protocol, phthalylglycyl chloride (a protected amino acid chloride) is treated with a tertiary amine base, such as triethylamine (Et₃N). The base removes a proton from the α-carbon and displaces the chloride, forming the ketene.

  • Nucleophilic Attack: The nitrogen atom of the imine (N-benzylideneaniline) acts as a nucleophile, attacking the electrophilic central carbon of the ketene.[1][3][11]

  • Zwitterion Intermediate: This attack forms a zwitterionic intermediate.[1][11][12]

  • Ring Closure: The intermediate then undergoes a conrotatory electrocyclization, where the enolate anion attacks the iminium cation to form the four-membered azetidin-2-one ring.[1]

This stepwise mechanism is crucial for understanding the stereochemical outcome of the reaction, which can be influenced by substituents on both the ketene and the imine.[11][12]

Staudinger_Mechanism cluster_ketene Step 1: Ketene Formation cluster_cycloaddition Step 2-4: Cycloaddition cluster_deprotection Final Step: Deprotection AcidChloride Phthalylglycyl Chloride Ketene Phthalimido-ketene AcidChloride->Ketene + Et3N - Et3N·HCl Base Et3N Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine (Nucleophilic Attack) Imine N-benzylideneaniline BetaLactam Protected β-Lactam Zwitterion->BetaLactam Ring Closure FinalProduct N-phenyl-3-amino- azetidin-2-one BetaLactam->FinalProduct Hydrazinolysis

Caption: Staudinger reaction mechanism for β-lactam synthesis.

Experimental Protocol

This protocol describes the one-pot synthesis of the phthalimido-protected β-lactam, followed by deprotection to yield the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
BenzaldehydeC₇H₆O106.121.06 g10.01.0
AnilineC₆H₇N93.130.93 g10.01.0
Phthalylglycyl chlorideC₁₀H₆ClNO₃223.622.68 g12.01.2
Triethylamine (Et₃N)C₆H₁₅N101.192.53 g (3.5 mL)25.02.5
Hydrazine DihydrochlorideN₂H₄·2HCl104.971.26 g12.01.2
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL--
Methanol (MeOH)CH₃OH32.04~50 mL--

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Phthalylglycyl chloride is corrosive and moisture-sensitive. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Hydrazine is toxic and a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure

Part A: One-Pot Synthesis of 3-Phthalimido-1-phenyl-4-phenyl-azetidin-2-one

  • Imine Formation (in situ):

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 eq) and aniline (1.0 eq) in dry dichloromethane (DCM, 50 mL).

    • Stir the mixture at room temperature for 30 minutes to form the N-benzylideneaniline imine. The formation can be monitored by TLC.

  • Staudinger Cycloaddition:

    • Cool the flask containing the imine solution to 0 °C in an ice bath.

    • In a separate, dry flask, dissolve phthalylglycyl chloride (1.2 eq) in 30 mL of dry DCM.

    • Add triethylamine (2.5 eq) to the imine solution.

    • Slowly add the phthalylglycyl chloride solution dropwise to the stirred imine/triethylamine mixture over 30 minutes. Maintaining the temperature at 0 °C is critical to control the reaction rate and minimize side products.[5]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[5]

  • Work-up and Isolation:

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the protected β-lactam as a solid.

Part B: Deprotection to N-phenyl-3-amino-azetidin-2-one

  • Hydrazinolysis:

    • Dissolve the purified, protected β-lactam from Part A in methanol (50 mL).

    • Add hydrazine dihydrochloride (1.2 eq) and triethylamine (2.5 eq) to the solution.

    • Heat the mixture to reflux (approximately 60 °C) for 4-6 hours.[5]

  • Isolation of Final Product:

    • Cool the reaction mixture to room temperature. A precipitate of phthalhydrazide will form.

    • Filter the mixture to remove the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in DCM and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, N-phenyl-3-amino-azetidin-2-one. Further purification can be achieved via column chromatography if necessary.

Experimental Workflow Visualization

Workflow Start Start: Reagents ImineFormation 1. Mix Aniline & Benzaldehyde in dry DCM (RT, 30 min) Start->ImineFormation Cooling 2. Cool mixture to 0°C ImineFormation->Cooling Addition 4. Add Et3N, then slowly add Acid Chloride solution (0°C) Cooling->Addition ReagentPrep 3. Prepare Phthalylglycyl Chloride in dry DCM ReagentPrep->Addition Reaction 5. Stir for 24h at RT Addition->Reaction Workup 6. Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purify1 7. Dry, Concentrate & Purify (Recrystallization/Chromatography) Workup->Purify1 ProtectedProduct Intermediate: Protected β-Lactam Purify1->ProtectedProduct Deprotection 8. Hydrazinolysis in MeOH (Hydrazine·2HCl, Et3N, 60°C) ProtectedProduct->Deprotection Filter 9. Filter Phthalhydrazide Deprotection->Filter Purify2 10. Concentrate, Wash & Dry Filter->Purify2 FinalProduct Final Product: N-phenyl-3-amino-azetidin-2-one Purify2->FinalProduct End End FinalProduct->End

Caption: One-pot synthesis and deprotection workflow.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Staudinger reaction is sensitive to moisture, which can hydrolyze the acid chloride and the ketene intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Temperature Control: The dropwise addition of the acid chloride at 0 °C is crucial. An exothermic reaction can lead to polymerization of the ketene and other side reactions, reducing the yield.[5]

  • Stereochemistry: The Staudinger cycloaddition can produce both cis and trans diastereomers. The ratio is influenced by reaction conditions and the electronic properties of the substituents.[11][12] Generally, dropwise addition of the acid chloride to the imine solution favors the formation of the trans isomer, which is often the thermodynamically more stable product.[5]

  • Purification: While this is a one-pot reaction, purification of the intermediate protected β-lactam is recommended to ensure the purity of the final product. The phthalhydrazide byproduct from the deprotection step is generally insoluble in the reaction medium and can be easily removed by filtration.

Conclusion

The one-pot Staudinger cycloaddition provides an efficient and powerful method for the synthesis of N-phenyl-3-amino-azetidin-2-one. By carefully controlling the reaction conditions, particularly temperature and moisture, this protocol allows for the reliable construction of the valuable β-lactam core. The resulting 3-amino group serves as a versatile point for further chemical modification, making this protocol a valuable tool for medicinal chemists and drug development professionals engaged in the synthesis of novel therapeutic agents.

References

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial. ACS Publications. [Link]

  • General overview of the reaction mechanism for the Staudinger... ResearchGate. [Link]

  • One-Pot Construction of Diverse β-Lactam Scaffolds via the Green Oxidation of Amines and Its Application to the Diastereoselective Synthesis of β-Amino Acids. ACS Publications. [Link]

  • One‐Pot Multicomponent Synthesis of β‐Lactams via In Situ Generated Imines. ResearchGate. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]

  • A telescopic one-pot synthesis of b-lactam rings using amines as a convenient source of imines. RSC Publishing. [Link]

  • The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? PubMed. [Link]

  • Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. Iranian Journal of Science. [Link]

  • Synthesis of 3-Amino-β-lactams through Selective Imination of 3-Oxo-β-lactams. ResearchGate. [Link]

  • A telescopic one-pot synthesis of β-lactam rings using amines as a convenient source of imines. RSC Publishing. [Link]

  • Staudinger synthesis. Wikipedia. [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. organic-reactions.org. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC. [Link]

  • Recent Developments in the Transformation of 3-Amino-2-Azetidinones. ResearchGate. [Link]

Sources

Application

Application Note: Strategic Functionalization of the C3 Position in 1-Phenylazetidin-2-one

Topic: Strategic Functionalization of the C3 Position in 1-Phenylazetidin-2-one Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Functionalization of the C3 Position in 1-Phenylazetidin-2-one Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The


-lactam scaffold (azetidin-2-one) remains a cornerstone of medicinal chemistry, extending far beyond its traditional role in antibiotics to include cholesterol absorption inhibitors (e.g., Ezetimibe) and serine protease inhibitors. The C3 position  ( 

-carbon to the carbonyl) is the primary vector for diversifying biological activity and modulating metabolic stability.

However, functionalizing the C3 position of 1-phenylazetidin-2-one presents a unique "reactivity paradox":

  • Acidity: The C3 protons are acidic (

    
    ), enabling enolization.
    
  • Fragility: The strained four-membered ring is highly susceptible to nucleophilic attack and ring-opening, particularly by the very bases required to generate the enolate.

This guide details three field-proven protocols to navigate this paradox, moving from classical enolate chemistry to modern oxidative and radical methodologies.

Chemical Context & Decision Logic

The choice of method depends heavily on the desired substituent and the stereochemical requirements. The N-phenyl group exerts an electron-withdrawing effect (inductive) compared to N-alkyl analogs, making the carbonyl carbon more electrophilic and thus more prone to ring-opening if reaction temperatures are not strictly controlled.

Decision Tree for Method Selection

MethodSelection Start Target C3 Modification Type Substituent Type? Start->Type Alkyl Alkyl/Aryl Group Type->Alkyl Carbon Chain Hydroxy Hydroxyl (-OH) Type->Hydroxy Polar Group Complex Complex/Bulky Type->Complex Late Stage MethodA Method A: Enolate Alkylation (LiHMDS/Electrophile) Alkyl->MethodA Standard MethodB Method B: Oxidative Functionalization (Davis Oxaziridine) Hydroxy->MethodB Stereocontrolled MethodC Method C: Radical C-H Activation (Photoredox/HAT) Complex->MethodC Mild Conditions

Figure 1: Strategic decision framework for C3 functionalization based on target moiety.

Protocol A: Stereoselective C3-Alkylation via Lithium Enolates

Best for: Introduction of alkyl halides, benzyl groups, and simple carbon chains. Mechanism: Deprotonation by a non-nucleophilic bulky base (LiHMDS) followed by


 attack.
Critical Mechanistic Insight

Using LDA (Lithium Diisopropylamide) is risky for 1-phenylazetidin-2-one because the diisopropylamine byproduct can act as a nucleophile, attacking the carbonyl and opening the ring (amide cleavage). LiHMDS (Lithium Hexamethyldisilazide) is preferred because the sterically hindered silylamine byproduct is non-nucleophilic toward the lactam carbonyl.

Experimental Protocol

Materials:

  • Substrate: 1-phenylazetidin-2-one (1.0 equiv)[1]

  • Base: LiHMDS (1.0 M in THF, 1.1 equiv)

  • Electrophile: Alkyl iodide/bromide (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: Saturated

    
    
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 1-phenylazetidin-2-one and anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for equilibration.

    • Why: At higher temperatures (>-40°C), the enolate can undergo self-condensation or ring-opening (ketene elimination).

  • Enolization: Add LiHMDS dropwise over 10 minutes down the side of the flask to pre-cool the reagent.

    • Observation: The solution typically turns pale yellow/orange, indicating enolate formation. Stir for 30 minutes at -78°C.

  • Electrophile Addition: Add the alkyl halide (neat or dissolved in minimal THF) dropwise.

  • Reaction: Stir at -78°C for 2 hours.

    • Monitoring: Check TLC.[2][3] If conversion is slow, allow to warm slowly to -40°C, but never reach 0°C before quenching.

  • Quench: Add saturated

    
     solution while still at -78°C.
    
    • Safety: Exothermic. Vigorous stirring is required to stop the reaction immediately.

  • Workup: Warm to room temperature. Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over

    
    , and concentrate.
    

Data Summary: Base Selection Impact

BasepKa (conj. acid)NucleophilicityRing Opening RiskYield (Methylation)
LiHMDS 26LowVery Low85-92%
LDA36ModerateHigh40-60%
NaH35LowModerate (Heterogeneous)<30%

Protocol B: C3-Hydroxylation (The "Ezetimibe" Route)

Best for: Creating 3-hydroxy-1-phenylazetidin-2-ones, a key pharmacophore in cholesterol absorption inhibitors. Reagent: (+)- or (-)-Camphorsulfonyloxaziridine (Davis Reagent).

Experimental Protocol
  • Enolate Generation: Generate the lithium enolate at -78°C using LiHMDS as described in Protocol A.

  • Oxidation: Dissolve the Davis Oxaziridine (1.2 equiv) in anhydrous THF and add it via cannula to the enolate solution at -78°C.

  • Reaction: Stir for 30 minutes at -78°C. The reaction is usually rapid.

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc.[3]
    
  • Purification: Silica gel chromatography.

    • Note: The byproduct is a sulfonimine, which is easily separated from the polar alcohol product.

Stereochemical Outcome: The bulky oxaziridine approaches from the face opposite to the C4 substituent (if present) or is dictated by the chiral auxiliary of the oxaziridine, allowing for high enantiomeric excess (ee > 90%).

Protocol C: Radical C-H Functionalization (Emerging)

Best for: Late-stage functionalization or when avoiding strong bases is necessary. Mechanism: Hydrogen Atom Transfer (HAT) or Photoredox catalysis.

Workflow Visualization

RadicalPathway Substrate 1-phenylazetidin-2-one Radical C3-Radical Intermediate Substrate->Radical H-Abstraction Catalyst Photocatalyst (Ir/Ru) + HAT Reagent (Quinuclidine) Catalyst->Radical Activates Light Blue LED (450 nm) Light->Catalyst Excitation Product C3-Functionalized Beta-Lactam Radical->Product C-C Bond Formation Trap Radical Trap (Michael Acceptor/Arene) Trap->Product

Figure 2: Photoredox cycle for direct C3-H functionalization.

Protocol Highlight (Minisci-Type Reaction):

  • Mix: Lactam (1 equiv), Photocatalyst (

    
    , 1 mol%), HAT catalyst (Quinuclidine, 10 mol%), and olefin trap.
    
  • Irradiate: Blue LED (450 nm) in DMSO/MeCN.

  • Result: Direct alkylation at C3 without pre-functionalization.

Quality Control & Troubleshooting

Ring Opening Detection (NMR)

The most common failure mode is the hydrolysis of the


-lactam ring to the corresponding 

-amino acid/amide.
  • Intact Ring (

    
     NMR):  The C3/C4 protons appear as a distinctive AB or ABX system between 3.0 - 4.5 ppm .
    
  • Opened Ring: Signals shift significantly upfield, and a broad NH/OH signal appears.

  • IR Spectroscopy:

    • Intact: Strong carbonyl stretch at 1740–1760

      
        (strained amide).
      
    • Opened: Shift to 1650–1690

      
        (acyclic amide/acid).
      
Troubleshooting Table
ProblemDiagnosisSolution
Low Yield Incomplete enolizationEnsure LiHMDS is fresh (titrate). Increase stir time at -78°C.
Ring Opening Base too nucleophilic or Temp too highSwitch from LDA to LiHMDS. Strictly maintain T < -70°C.
Poly-alkylation Enolate equilibrationUse slight excess of base (1.1 equiv) to ensure mono-enolate. Add electrophile rapidly.
No Reaction Electrophile steric hindranceAdd HMPA or DMPU (co-solvents) to loosen the lithium aggregate (Use with caution: Toxicity).

References

  • Singh, G. S. (2003). "Recent advances in the synthesis of beta-lactams." Tetrahedron, 59(39), 7661-7684. Link

  • Palomo, C., et al. (1999). "Asymmetric Synthesis of beta-Lactams by Staudinger Ketene-Imine Cycloaddition." European Journal of Organic Chemistry, 1999(11), 3223-3235. Link

  • Alcaide, B., & Almendros, P. (2001). "The beta-Lactam Synthon: Interconversion of Heterocycles." Current Organic Chemistry, 5(11). Link

  • Bari, S. S., et al. (2019).

    
    -Lactams." Current Organic Synthesis, 16(1), 3-16. Link
    
  • Pitts, C. R., & Lectka, T. (2014). "Chemical biology: A radical approach to antibiotic resistance." Nature, 510, 484–485. (Context for radical functionalization). Link

Sources

Method

Application Note: Recrystallization Protocols for 3-Amino-1-Phenylazetidin-2-one Hydrochloride

[1][2] -Lactam Scaffolds[1][2][3] Part 1: Executive Summary & Strategic Analysis[1][2] The Challenge of -Lactam Purification The compound 3-amino-1-phenylazetidin-2-one hydrochloride represents a critical scaffold in the...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]


-Lactam Scaffolds[1][2][3]

Part 1: Executive Summary & Strategic Analysis[1][2]

The Challenge of -Lactam Purification

The compound 3-amino-1-phenylazetidin-2-one hydrochloride represents a critical scaffold in the synthesis of monobactam antibiotics and


-lactamase inhibitors.[1][2] Its purification presents a unique "solubility-stability paradox":
  • Stability: The strained four-membered

    
    -lactam ring is susceptible to hydrolysis, particularly in the presence of moisture, heat, and nucleophiles.[1][3][4]
    
  • Solubility: The molecule possesses conflicting polarity domains—the hydrophobic

    
    -phenyl ring and the highly polar, ionic ammonium hydrochloride moiety.[4]
    

Standard recrystallization methods using water or simple alcohols often lead to ring opening (hydrolysis) or "oiling out" (phase separation without crystallization).[3][4] This guide provides optimized, non-aqueous protocols designed to maximize purity (>98%) while preserving ring integrity.

Solvent System Selection Matrix

The following matrix evaluates solvent systems based on the Staudinger Synthesis workup and structural analogs (e.g., 3-amino-1-benzhydrylazetidin-2-one).

Solvent SystemRoleSuitabilityMechanism of Action
Isopropanol (IPA) Primary High Balances polarity; dissolves salt at reflux, crystallizes on cooling.[1][2]
MeOH / Ethyl Acetate AlternativeHighAntisolvent method.[1][2][4] MeOH solvates the ionic head; EtOAc forces precipitation.[4]
Ethanol / Diethyl Ether TraditionalModerateGood crystallization, but Ether poses flammability risks on scale-up.[1][2][4]
Water / Ethanol Avoid Low High risk of

-lactam hydrolysis at elevated temperatures.[1][2]

Part 2: Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Recommended for crude material with purity >85%.[1][2][4] This method is adapted from processes used for the homologous benzhydryl-azetidinone system.[1][2]

Materials:

  • Crude 3-amino-1-phenylazetidin-2-one HCl[1][2]

  • Anhydrous Isopropanol (IPA) (Water content <0.1%)[3][4]

  • Activated Charcoal (optional, for decolorization)[3][4]

Step-by-Step Procedure:

  • Dissolution: Place 10 g of crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add anhydrous IPA (approx. 10-15 mL per gram of solid).

  • Reflux: Heat the mixture to mild reflux (82°C).

    • Critical Check: If the solid does not dissolve completely after 15 minutes, add more IPA in small aliquots (5 mL) until dissolution is complete.

    • Note: If a small amount of dark residue remains, filter the hot solution through a pre-warmed Celite pad to remove insoluble inorganic salts or polymerized by-products.[4]

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

  • Crystallization: Once the solution reaches room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours. White to off-white needles should form.[1][2][4]

  • Isolation: Filter the crystals rapidly under vacuum (nitrogen blanket recommended to prevent moisture uptake).[4]

  • Washing: Wash the filter cake with cold anhydrous IPA (2 x 10 mL) followed by cold diethyl ether (1 x 10 mL) to remove residual alcohol.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Antisolvent Recrystallization (Methanol / Ethyl Acetate)

Recommended for crude material with lower purity or if the compound is too soluble in IPA.[3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude HCl salt in the minimum amount of Methanol at room temperature (approx. 3-5 mL/g).[4] The solution should be near saturation.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Precipitation: Place the filtrate in a flask with vigorous stirring. Slowly add Ethyl Acetate (antisolvent) dropwise.[4]

    • Observation: A cloud point (turbidity) will appear.[3][4] Continue adding EtOAc until the turbidity persists.

  • Crystallization: Stop stirring and place the flask in a refrigerator (4°C) overnight.

  • Isolation: Filter the resulting precipitate. Wash with a 1:4 mixture of MeOH:EtOAc, then pure EtOAc.[3][4]

Part 3: Process Logic & Decision Pathways[1][2][4]

The following diagram illustrates the decision-making process for solvent selection based on the physical state and purity of the crude material.

Recrystallization_Workflow Start Crude 3-amino-1-phenylazetidin-2-one HCl PurityCheck Assess Crude Purity (HPLC) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Clean Solid LowPurity Purity < 85% or Oily PurityCheck->LowPurity Sticky/Impure IPA_Route Protocol A: Isopropanol Reflux (Thermal Gradient) HighPurity->IPA_Route MeOH_Route Protocol B: MeOH/EtOAc (Antisolvent Precipitation) LowPurity->MeOH_Route HotFilter Hot Filtration (Celite) Remove inorganics IPA_Route->HotFilter Success Filter & Dry (Yield 70-85%) MeOH_Route->Success Cooling Slow Cooling to 25°C then 0°C HotFilter->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals CheckCrystals->Success Yes OilingOut Problem: Oiling Out CheckCrystals->OilingOut No (Oil) Remedy Re-dissolve -> Add Seed Crystal or Switch to Protocol B OilingOut->Remedy Remedy->MeOH_Route

Figure 1: Decision tree for selecting the optimal purification route based on crude material characteristics.

Part 4: Troubleshooting & Critical Parameters

"Oiling Out" Phenomenon

Symptom: The compound separates as a viscous oil at the bottom of the flask instead of crystallizing.[4] Cause: The solution temperature dropped too quickly, or the solvent polarity is slightly too high (holding too much water).[4] Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a "seed crystal" of pure product if available.[4]

  • Add a small amount (5-10% v/v) of a non-polar cosolvent (e.g., Hexane or Toluene) to the hot solution to lower the solubility limit slightly.[4]

  • Allow to cool very slowly (wrap the flask in foil/towel).

Hydrolysis Prevention

Risk: The


-lactam ring opens to form the corresponding 

-amino acid derivative.[1][2] Prevention:
  • Ensure all solvents are anhydrous .[1][2][4]

  • Minimize heating time.[1][2][4] Do not reflux for >30 minutes.

  • Store the final HCl salt in a desiccator at -20°C.

Part 5: References

  • Vertex Pharmaceuticals Inc. (2019).[4] Peptide-β-lactam Inhibitors of Dengue and West Nile Virus NS2B-NS3 Protease Display Two Distinct Binding Modes. Journal of Medicinal Chemistry. [3][4]

    • Context: Describes the synthesis and handling of 3-amino-1-phenylazetidin-2-one derivatives (compounds 3a-e), confirming the stability of the N-aryl

      
      -lactam core during purification.
      
  • Elf Sanofi. (1989).[4] 3-Aminoazetidine, its salts and intermediates of synthesis. US Patent 4,822,895A.

    • Context: Establishes the foundational protocol for recrystallizing 3-amino-1-benzhydrylazetidin-2-one HCl (a close structural analog) using Isopropanol (IPA), which serves as the basis for Protocol A.

  • Mettler Toledo. (2023).[4] Recrystallization Guide: Process, Procedure, Solvents.

    • Context: General principles for antisolvent selection and cooling curves used to design the decision matrix.[4]

  • Sigma-Aldrich. (2023).[1][2][4] 3-Amino-1-phenylazetidin-2-one hydrochloride Product Sheet.

    • Context: Verification of the commercial availability and basic physical properties of the hydrochloride salt.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 3-Amino-1-phenylazetidin-2-one in Aqueous Solution

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the properties and applications of 3-amino-1-phenylazetidin-2-one. Due to the inherent reactivity of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the properties and applications of 3-amino-1-phenylazetidin-2-one. Due to the inherent reactivity of the β-lactam ring, understanding the stability of this compound in aqueous environments is critical for the design of robust experiments and the development of reliable formulations. This document provides a comprehensive overview of potential stability issues, troubleshooting strategies, and detailed protocols to empower you to assess the stability of 3-amino-1-phenylazetidin-2-one in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for 3-amino-1-phenylazetidin-2-one in an aqueous solution?

A1: The primary degradation pathway for 3-amino-1-phenylazetidin-2-one in an aqueous solution is expected to be the hydrolysis of the four-membered β-lactam ring. This is a common characteristic of β-lactam compounds, where the strained ring is susceptible to nucleophilic attack by water, leading to ring-opening and loss of the compound's original structure and potentially its biological activity.[1][2]

Q2: How does pH influence the stability of 3-amino-1-phenylazetidin-2-one?

A2: The stability of β-lactam compounds in aqueous solutions is known to be highly dependent on pH.[3] Typically, these compounds exhibit a U-shaped stability profile, with maximum stability observed within a specific pH range. For β-lactams with an α-amino group, this range is often around pH 4-5, while for those without, it is closer to pH 6-7.[3] It is crucial to experimentally determine the optimal pH for the stability of 3-amino-1-phenylazetidin-2-one.

Q3: What effect does temperature have on the stability of this compound?

A3: Temperature is a critical factor that accelerates the degradation of 3-amino-1-phenylazetidin-2-one. As with most chemical reactions, an increase in temperature will increase the rate of hydrolytic degradation of the β-lactam ring. For quantitative stability studies, it is imperative to maintain precise and consistent temperature control.[4] If you are observing rapid degradation, consider performing your experiments at a lower temperature.

Q4: What are the best analytical methods to monitor the stability of 3-amino-1-phenylazetidin-2-one?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are the gold standard methods for stability studies of β-lactam compounds.[5][6] These techniques allow for the separation and quantification of the parent compound from its degradation products, providing a clear picture of the stability over time. A stability-indicating method should be developed and validated to ensure that the analytical method can accurately measure the decrease in the active compound's concentration.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of compound immediately after dissolution in aqueous buffer. The chosen pH of the buffer is outside the optimal stability range for the compound.Systematically evaluate the stability of the compound in a range of buffers with different pH values (e.g., pH 3, 5, 7.4, 9) to identify the pH of maximum stability.[3][4]
The temperature of the solution is too high, accelerating degradation.Prepare and handle all solutions containing the compound at a reduced temperature (e.g., on ice or at 4°C).[7]
Inconsistent stability results between experiments. Fluctuations in experimental conditions such as temperature or pH.Ensure rigorous control of all experimental parameters. Use a calibrated pH meter and a temperature-controlled incubator or water bath.
Contamination of solvents or buffers.Always use high-purity, fresh solvents and buffers for each experiment.[4]
Appearance of unknown peaks in the chromatogram over time. These are likely degradation products of 3-amino-1-phenylazetidin-2-one.Conduct forced degradation studies by exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation) to intentionally generate and identify potential degradation products.[4] This will help in understanding the degradation pathways.
Poor recovery of the compound at the initial time point (T=0). The compound may be adsorbing to the surface of the sample vials.Use silanized or low-adsorption vials to minimize surface binding.[4]
The compound has poor solubility in the chosen aqueous medium.Determine the solubility of the compound in the selected buffer before initiating the stability study. If necessary, a small percentage of an organic co-solvent (e.g., <1% DMSO or acetonitrile) can be used, but its effect on stability must also be evaluated.[4]

Experimental Protocols

Protocol 1: Preliminary pH-Dependent Stability Screening

This protocol is designed to rapidly identify the approximate pH of maximum stability for 3-amino-1-phenylazetidin-2-one.

Materials:

  • 3-amino-1-phenylazetidin-2-one

  • Aqueous buffers of varying pH (e.g., pH 3, 5, 7.4, 9)

  • Acetonitrile or other suitable organic solvent for stock solution

  • HPLC or UHPLC-MS/MS system

  • Temperature-controlled incubator or water bath

  • Low-adsorption vials

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-amino-1-phenylazetidin-2-one in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Preparation of Test Solutions: Dilute the stock solution into each of the aqueous buffers to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic co-solvent is minimal (e.g., <1%).

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and immediately analyze it by a validated stability-indicating HPLC or UHPLC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining 3-amino-1-phenylazetidin-2-one against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability under these conditions.

Protocol 2: In-depth Stability Assessment at a Fixed pH

This protocol provides a more detailed analysis of the degradation kinetics at a specific pH, typically the optimal pH determined from Protocol 1.

Materials:

  • Same as Protocol 1, but with the buffer at the determined optimal pH.

Procedure:

  • Solution Preparation: Prepare a bulk solution of 3-amino-1-phenylazetidin-2-one in the optimal pH buffer.

  • Incubation: Incubate the solution at a minimum of two different temperatures (e.g., 4°C and 25°C) to assess the temperature dependence of degradation.

  • Time-Point Sampling: Withdraw samples at more frequent and extended time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) to accurately model the degradation kinetics.

  • Analysis: Analyze each sample using a validated stability-indicating chromatographic method.

  • Kinetic Modeling: Determine the degradation rate constant (k) and the half-life (t½) of the compound under each temperature condition by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Data Presentation

The quantitative data from your stability studies should be presented in a clear and organized manner.

Table 1: pH-Dependent Stability of 3-amino-1-phenylazetidin-2-one at 25°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100100
195.299.192.575.3
290.898.385.156.7
482.196.572.432.1
867.493.252.410.3
2425.680.715.8<1

Table 2: Degradation Kinetics of 3-amino-1-phenylazetidin-2-one at pH 5.0

Temperature (°C)Rate Constant (k) (h⁻¹)Half-life (t½) (hours)
40.002346.6
250.00977.0

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_product Product A 3-Amino-1-phenylazetidin-2-one β-lactam ring B Ring-opened product 3-Amino-N-phenyl-3-(hydroxycarbonyl)propanamide A:f1->B:f0 Nucleophilic attack by water H2O H2O H2O->A:f1 Stability_Workflow start Start: Stability Study Initiation prep_stock Prepare Stock Solution in Organic Solvent start->prep_stock prep_test Dilute into Aqueous Buffers (Varying pH) prep_stock->prep_test incubate Incubate at Controlled Temperature prep_test->incubate analyze Analyze Samples at Time Points (HPLC/UHPLC-MS/MS) incubate->analyze eval_ph Evaluate pH-Dependent Stability analyze->eval_ph optimal_ph Identify Optimal pH eval_ph->optimal_ph in_depth_study Conduct In-depth Stability Study at Optimal pH optimal_ph->in_depth_study Optimal pH found analyze_kinetic Analyze for Degradation Kinetics in_depth_study->analyze_kinetic end End: Determine Stability Profile analyze_kinetic->end

Caption: Experimental workflow for assessing the stability of 3-amino-1-phenylazetidin-2-one.

References

  • Stability of β-lactam antibiotics in bacterial growth media - PMC - NIH. (n.d.).
  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical - RJWave.org. (n.d.).
  • Degradation of β-lactam antibiotics - ResearchGate. (n.d.).
  • Stability of (2R)-2-Ethynylazetidine in different solvents and pH - Benchchem. (n.d.).
  • Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products - SWORD. (n.d.).
  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (n.d.).
  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31).

Sources

Optimization

Technical Support Center: Separation of Cis and Trans Beta-Lactam Diastereomers

Welcome to the technical support center for the resolution of beta-lactam diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the critical challenge of s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of beta-lactam diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the critical challenge of separating cis and trans isomers of beta-lactam compounds. The stereochemistry of these molecules is paramount, as it profoundly influences their biological activity.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome common separation hurdles.

The synthesis of β-lactams often results in a mixture of cis and trans diastereomers.[4][5] The relative orientation of substituents on the four-membered ring dictates the isomer, with the trans isomer generally being the more thermodynamically stable product. However, reaction conditions, including temperature, solvent, and the order of reagent addition, can be manipulated to favor the formation of the cis isomer.[4] Given that both isomers can have significant, yet different, medicinal applications, their effective separation is a crucial step in the development of β-lactam-based therapeutics.[4]

Troubleshooting Guide: Navigating Separation Challenges

This section addresses specific problems you may encounter during the separation of cis and trans beta-lactam diastereomers using common laboratory techniques.

High-Performance Liquid Chromatography (HPLC)

Q1: My cis and trans isomers are co-eluting or showing very poor resolution on my C18 column. What should I do?

A1: This is a common issue as the small structural difference between cis and trans diastereomers can make separation on standard reversed-phase columns like C18 challenging. Here’s a systematic approach to troubleshoot this:

  • Underlying Cause: The polarity difference between the two isomers may not be sufficient to allow for differential partitioning on a standard C18 stationary phase.

  • Solution Strategy:

    • Optimize the Mobile Phase:

      • Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention time and provide more opportunity for separation.[6][7]

      • Organic Modifier Choice: If you are using acetonitrile, try switching to methanol or a combination of the two. Methanol can offer different selectivity due to its hydrogen bonding capabilities.

      • Additives: The addition of a small percentage of an acid, like formic acid (0.1%), can help to suppress the ionization of any acidic or basic functional groups on your molecules, leading to sharper peaks and potentially better separation.[7]

    • Consider a Different Stationary Phase:

      • Phenyl-Hexyl Column: These columns provide alternative selectivity through π-π interactions with aromatic rings on your beta-lactam, which can be effective in separating isomers.

      • Pentafluorophenyl (PFP) Column: PFP columns offer a unique combination of hydrophobic, π-π, and dipole-dipole interactions, which can be highly effective for separating closely related isomers.

      • Chiral Stationary Phases (CSPs): While primarily used for enantiomers, some CSPs, such as those based on cyclodextrins or cellulose derivatives, can also effectively separate diastereomers.[2][3][8][9] For instance, a dimethylphenyl carbamate functionalized β-cyclodextrin stationary phase has been shown to be effective in separating β-lactam enantiomers and can be explored for diastereomer separation.[2][3][9]

Q2: I am observing peak tailing for both of my isomer peaks. How can I improve peak shape?

A2: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase or the column itself.

  • Underlying Cause:

    • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with basic functional groups on your analytes, leading to tailing.

    • Mobile Phase pH: If your mobile phase pH is close to the pKa of your analytes, you can have a mixed population of ionized and non-ionized species, resulting in poor peak shape.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Solution Strategy:

    • Mobile Phase Modification:

      • pH Adjustment: If your beta-lactam has ionizable groups, adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. For basic compounds, a lower pH (e.g., using formic or acetic acid) is generally better.

      • Competitive Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[10]

    • Column Health:

      • Flush the Column: Flush the column with a strong solvent to remove any strongly retained compounds.

      • Check for Voids: A void at the head of the column can cause peak distortion. This can sometimes be addressed by reversing the column and flushing it.

    • Sample Concentration:

      • Dilute Your Sample: Try injecting a more dilute sample to see if the peak shape improves.

Column Chromatography (Flash Chromatography)

Q3: My cis and trans isomers are coming off the column together during flash chromatography. How can I improve the separation?

A3: Flash chromatography is a powerful tool for preparative separation, but achieving baseline separation of closely related diastereomers requires careful optimization.

  • Underlying Cause: The polarity difference between the isomers is not large enough for the chosen solvent system and stationary phase.

  • Solution Strategy:

    • Solvent System Selection:

      • Thin-Layer Chromatography (TLC) First: Always optimize your solvent system on TLC plates first. Aim for a difference in Rf values (ΔRf) of at least 0.1 between your two spots. The ideal Rf for the lower-eluting spot should be around 0.2-0.3 for good separation on the column.

      • Solvent Polarity: Use a less polar solvent system. A common mistake is to use a solvent system that is too strong, causing both isomers to elute too quickly. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.

      • Ternary Solvent Systems: Sometimes, adding a third solvent with a different polarity or selectivity (e.g., dichloromethane or diethyl ether) can improve separation.

    • Stationary Phase and Column Packing:

      • Smaller Particle Size: Using silica gel with a smaller particle size will increase the surface area and provide better resolution, although it will also increase the backpressure.

      • Proper Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.

    • Loading Technique:

      • Dry Loading: If your compound is not very soluble in the mobile phase, consider dry loading. Pre-adsorb your sample onto a small amount of silica gel and then carefully add it to the top of the column. This often results in sharper bands.

Crystallization

Q4: I am trying to separate my diastereomers by crystallization, but I am getting a mixed solid or no crystals at all.

A4: Separation by crystallization relies on the different solubilities of the diastereomers in a particular solvent system. This can be a very effective but sometimes challenging technique.

  • Underlying Cause:

    • Similar Solubilities: The cis and trans isomers may have very similar solubility profiles in the chosen solvent.

    • Supersaturation Issues: The solution may not be sufficiently supersaturated to induce crystallization, or it may be too supersaturated, leading to rapid precipitation of both isomers.

    • Co-crystallization: The two diastereomers may be co-crystallizing, forming a single solid phase containing both molecules.[11]

  • Solution Strategy:

    • Solvent Screening:

      • Systematic Approach: Systematically screen a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

      • Solvent/Anti-Solvent Method: Dissolve your mixture in a good solvent and then slowly add an anti-solvent (a solvent in which your compound is poorly soluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow the solution to slowly cool or evaporate.

    • Control of Supersaturation:

      • Slow Cooling: Cool the solution slowly to allow for selective crystallization of the less soluble isomer. A rapid temperature drop can cause both isomers to crash out of solution.

      • Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container.

    • Seeding:

      • Induce Crystallization: If you have a small amount of the pure, less soluble isomer, you can add a seed crystal to the supersaturated solution to induce crystallization.[12]

Frequently Asked Questions (FAQs)

Q: How can I confirm the stereochemistry (cis or trans) of my separated isomers?

A: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is the most common and reliable method for determining the stereochemistry of beta-lactam diastereomers.

  • Coupling Constants (J-values): The key diagnostic is the coupling constant between the protons at the C3 and C4 positions of the beta-lactam ring.

    • Cis Isomers: Typically exhibit a larger coupling constant, generally in the range of 5-6 Hz.

    • Trans Isomers: Show a smaller coupling constant, usually around 2-3 Hz.[13]

  • Nuclear Overhauser Effect (NOE): 2D NMR techniques like NOESY or ROESY can be used to confirm the spatial proximity of protons. For a cis isomer, an NOE will be observed between the C3 and C4 protons, while for a trans isomer, no such correlation will be seen.[14]

Q: Are there any non-chromatographic methods for separating beta-lactam diastereomers?

A: Besides crystallization, other techniques can be employed:

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer different selectivity compared to HPLC and is often faster. It has been successfully used for the separation of trans-β-lactam ureas.[15]

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. The use of chiral selectors like cyclodextrins in the running buffer can enable the separation of both enantiomers and diastereomers.[16][17][18]

Q: Can the stereochemistry of beta-lactams change during separation or storage?

A: Yes, isomerization is a possibility, especially for the less stable cis isomer, which can sometimes convert to the more thermodynamically stable trans isomer.

  • Factors Influencing Isomerization:

    • Base: The presence of a base can facilitate epimerization at the C3 or C4 position.

    • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization.

  • Mitigation Strategies:

    • Avoid Strong Bases: Use non-basic or mildly basic conditions during workup and purification.

    • Low Temperatures: Perform separations and store the purified isomers at low temperatures to minimize the risk of isomerization.

Experimental Protocols

Protocol 1: HPLC Method Development for Diastereomer Separation

This protocol provides a starting point for developing an HPLC method to separate cis and trans beta-lactam diastereomers.

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient:

    • Start with a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers have good absorbance (e.g., 210-230 nm).[6]

  • Injection Volume: 10 µL.

  • Optimization:

    • If the isomers co-elute, try a shallower gradient (e.g., 5% to 50% B over 30 minutes).

    • If resolution is still poor, switch the organic modifier to methanol (Mobile Phase B: 0.1% Formic Acid in Methanol) and repeat the gradient.

    • If necessary, try a different stationary phase as discussed in the troubleshooting section.

Protocol 2: Preparative Flash Chromatography

This protocol outlines a general procedure for separating a mixture of cis and trans beta-lactam diastereomers using flash chromatography.

  • TLC Analysis:

    • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Identify a solvent system that gives good separation between the two spots (ΔRf > 0.1) and an Rf of ~0.2-0.3 for the less polar isomer.

  • Column Packing:

    • Select a column size appropriate for the amount of material you need to separate.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column and allow it to pack under pressure.

  • Sample Loading:

    • Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Run the mobile phase through the column under pressure.

    • Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate:

    • Combine the fractions containing the pure cis isomer and the pure trans isomer separately.

    • Remove the solvent under reduced pressure to obtain the purified diastereomers.

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Poor or No Separation of Diastereomers optimize_mp Optimize Mobile Phase start->optimize_mp change_sp Change Stationary Phase start->change_sp solvent_strength Adjust Solvent Strength (Gradient/Isocratic) optimize_mp->solvent_strength organic_modifier Switch Organic Modifier (ACN vs. MeOH) optimize_mp->organic_modifier additives Use Additives (e.g., Formic Acid) optimize_mp->additives phenyl_hexyl Phenyl-Hexyl Column change_sp->phenyl_hexyl pfp PFP Column change_sp->pfp csp Chiral Stationary Phase change_sp->csp success Successful Separation solvent_strength->success organic_modifier->success additives->success phenyl_hexyl->success pfp->success csp->success

Caption: A workflow diagram for troubleshooting poor separation of beta-lactam diastereomers in HPLC.

Stereochemical Determination Logic

Stereochemistry_Determination start Separated Isomers nmr_analysis ¹H NMR Analysis start->nmr_analysis j_coupling Analyze J-coupling (H3-H4) nmr_analysis->j_coupling noe_analysis 2D NOESY/ROESY nmr_analysis->noe_analysis large_j Large J-value (~5-6 Hz) j_coupling->large_j small_j Small J-value (~2-3 Hz) j_coupling->small_j noe_present NOE Observed noe_analysis->noe_present noe_absent NOE Absent noe_analysis->noe_absent cis_isomer Cis Isomer large_j->cis_isomer trans_isomer Trans Isomer small_j->trans_isomer noe_present->cis_isomer noe_absent->trans_isomer

Caption: Decision tree for determining the stereochemistry of beta-lactam isomers using NMR spectroscopy.

References

  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]

  • Péter, A., et al. (2007). Enantiomeric Separation of a Series of β‐Lactams Using Capillary Zone Electrophoresis. Chirality. [Link]

  • Al-Tameemi, M., & Al-Allaf, T. A. K. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • Péter, A., et al. (2011). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Péter, A., et al. (2005). Direct high-performance liquid chromatographic enantioseparation of beta-lactam stereoisomers. Chirality. [Link]

  • Péter, A., et al. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry. [Link]

  • Péter, A., et al. (2006). Separation of Enantiomers of b-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Péter, A., et al. (2009). Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. Chromatographia. [Link]

  • Strojil, J., & Celik, G. (1993). Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. [Link]

  • Monciu, C. M., et al. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia. [Link]

  • Antal, P., et al. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules. [Link]

  • Pahlavan, F., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances. [Link]

  • Németh-Hézsöl, I., et al. (2010). Separation of cis-beta-lactam enantiomers by capillary electrophoresis using cyclodextrin derivatives. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Al-Tameemi, M., et al. (2017). Molecular Diversity by Olefin Cross-Metathesis on Solid Support. Generation of Libraries of Biologically Promising β-Lactam Derivatives. Molecules. [Link]

  • Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods. [Link]

  • Németh-Hézsöl, I., et al. (2010). Separation of cis-β-lactam enantiomers by capillary electrophoresis using cyclodextrin derivatives. ResearchGate. [Link]

  • Black, S. N. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

  • Mezaal, E. N., et al. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Science. [Link]

  • Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. [Link]

  • De Luca, L., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. [Link]

  • Gembus, V., et al. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Organic & Biomolecular Chemistry. [Link]

  • Orehek, J., et al. (2018). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering. [Link]

  • Kazi, Z. F., et al. (2018). Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Pahlavan, F., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing. [Link]

  • Orehek, J., et al. (2019). Continuous reactive crystallization of β-lactam antibiotics catalyzed by penicillin G acylase. Part I: Model development. AIChE Journal. [Link]

  • Reddy, G. S., et al. (2016). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. Journal of Chromatographic Science. [Link]

  • Marz, D., et al. (1989). U.S. Patent No. 4,874,473. Washington, DC: U.S.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Gaware, V. (2011). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]

  • Chemistry Learning. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers [Video]. YouTube. [Link]

  • De, S., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]

  • U.S. Food and Drug Administration. (2024). Guidance for Industry: Non-Penicillin Beta-Lactam Drugs. Regulations.gov. [Link]

  • Shao, K., et al. (2011). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Chromatographic Science. [Link]

  • U.S. Food and Drug Administration. (2022). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. [Link]

  • Turner, R. B., et al. (2018). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Antimicrobial Agents and Chemotherapy. [Link]

  • Kowalczyk, E., et al. (2022). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules. [Link]

  • European Compliance Academy. (2013). New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. [Link]

Sources

Troubleshooting

Minimizing racemization during 3-amino-beta-lactam salt formation

The following technical guide is structured to serve as a specialized support center resource. It synthesizes mechanistic understanding with practical, field-proven protocols to address the challenge of C3-epimerization...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a specialized support center resource. It synthesizes mechanistic understanding with practical, field-proven protocols to address the challenge of C3-epimerization in 3-amino-


-lactams.

Technical Support Center: 3-Amino- -Lactam Salt Formation

Core Directive: The Challenge of C3 Instability

In the development of


-lactam antibiotics (e.g., monobactams, carbapenems) and synthons, the formation of the salt at the 3-amino position is a critical stabilization step. However, this process is fraught with the risk of racemization (epimerization)  at the C3 chiral center.

The Scientific Reality: The C3 proton in 3-amino-


-lactams is unusually acidic (

depending on substitution) compared to standard amides. This acidity is driven by the ring strain and the electron-withdrawing nature of the

-lactam carbonyl. During salt formation, even transient exposure to basic conditions or protic solvents can trigger enolization , leading to the loss of stereochemical integrity.

This guide provides the mechanistic logic and validated protocols to lock in chirality during this phase.

Mechanistic Insight: Why Racemization Occurs

To prevent failure, you must understand the enemy. Racemization in this context is not random; it is a chemically driven event governed by the Enolization-Reprotonation Mechanism .

Visualization: The C3 Epimerization Pathway

The following diagram illustrates how a base (or even a polar solvent acting as a proton shuttle) removes the C3 proton, creating a planar enolate intermediate. Upon reprotonation, the chiral center can reform as either the original (


) or the unwanted (

) epimer.

RacemizationMechanism Start Chiral 3-Amino-β-Lactam (3S Configuration) Intermediate Planar Enolate Intermediate (Achiral / sp2 Hybridized) Start->Intermediate -H+ (Deprotonation) Base Trigger: Base/Polar Solvent (Proton Abstraction) Base->Start End_S Re-protonation (Face A) Retained (3S) - Desired Intermediate->End_S +H+ (Kinetic Control) End_R Re-protonation (Face B) Epimer (3R) - Impurity Intermediate->End_R +H+ (Thermodynamic Drift)

Caption: Figure 1. The C3-epimerization mechanism via enolate formation. Minimizing the lifetime of the planar intermediate is critical.

Critical Control Points (Q&A)

This section addresses specific variables that influence the rate of racemization (


).
Q1: How does solvent polarity affect the racemization rate?

A: High-dielectric protic solvents (e.g., Methanol, Water) stabilize the charged enolate intermediate, thereby lowering the activation energy for racemization.

  • Recommendation: Use low-polarity, aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, or Toluene) for the salt formation step whenever solubility permits. If an alcohol is required for solubility, use Isopropanol (IPA) or Ethanol over Methanol, as the bulkier alkyl groups slightly inhibit proton exchange.

Q2: Why is the choice of acid counter-ion critical?

A: The acid determines the crystallinity and the pH of the micro-environment.

  • Strong Mineral Acids (HCl, HBr): Can lead to extremely low pH, potentially catalyzing ring opening (hydrolysis) or acid-catalyzed enolization.

  • Sulfonic Acids (p-TsOH, MsOH): Preferred. They form stable, crystalline salts (e.g., Tosylates) that precipitate quickly. Rapid precipitation removes the molecule from the solution phase, effectively "freezing" the stereochemistry.

Q3: What is the "Danger Zone" for temperature?

A: Racemization follows Arrhenius kinetics.

  • Protocol Limit: Never exceed 25°C during salt formation.

  • Optimal Range: 0°C to 5°C .[1] Perform the acid addition slowly at this temperature to dissipate the heat of neutralization (exothermic).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Enantiomeric Impurity (>2%) Excess Base: Residual base from a previous step (e.g., Staudinger reaction) was not fully neutralized.Ensure the precursor solution is neutral or slightly acidic before adding the salt-forming acid. Wash organic layer with brine/buffer first.
Oiling Out (No Solid) Solvent Trap: The solvent system is too polar or contains too much water.Switch to a "Anti-solvent addition" method. Dissolve in minimal polar solvent (e.g., Acetone) and slowly add non-polar anti-solvent (e.g., MTBE or Hexane).
Ring Opening (Degradation) Acid Spike: Localized concentration of strong acid during addition.Dilute the acid (e.g., 1M p-TsOH in Acetone) and add dropwise with vigorous stirring. Do not dump solid acid directly into the reactor.
Slow Filtration Amorphous Precipitate: Rapid crash-out trapped impurities and solvent.Use Seeding . Add 0.1% w/w pure seed crystals at the cloud point to encourage controlled crystal growth (Ostwald ripening) without heating.

Standardized Experimental Protocol

Objective: Preparation of 3-Amino-


-Lactam Tosylate Salt with >99% ee.
Reagents
  • Substrate: Crude 3-amino-

    
    -lactam (free base).
    
  • Acid: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) [1.05 eq].

  • Solvent: Ethyl Acetate (EtOAc) or Acetone (Anhydrous).

  • Anti-solvent: Methyl tert-butyl ether (MTBE).

Workflow
  • Dissolution (Temperature Control):

    • Charge the crude free base into the reactor.

    • Add EtOAc (10 volumes).

    • Cool the mixture to 0–5°C .

    • Note: If the free base is unstable, proceed immediately to acid addition.

  • Acid Addition (Stoichiometry & Rate):

    • Dissolve p-TsOH (1.05 equivalents) in a minimal amount of Acetone or EtOAc.

    • Add the acid solution dropwise over 30 minutes, maintaining internal temperature <5°C.

    • Mechanism Check: Slow addition prevents localized "hot spots" of acidity that could trigger ring opening.

  • Crystallization (Kinetic Trapping):

    • A white precipitate should form immediately.

    • Stir at 0–5°C for 1 hour.

    • Optional: If no solid forms, add MTBE (5 volumes) dropwise to force precipitation.

  • Isolation:

    • Filter the solid under a nitrogen blanket (to prevent moisture absorption).

    • Wash the cake with cold MTBE (2 x 2 volumes).

    • Critical: Dry under vacuum at room temperature (20–25°C). Do not heat above 40°C, as solid-state epimerization can occur over time if residual solvent is present.

Data & Validation Criteria

When validating this process, compare your results against these benchmarks:

ParameterAcceptance CriteriaMethod of Analysis
Chiral Purity (ee) > 99.0%Chiral HPLC (e.g., Chiralpak AD-H or OD-H column)
Chemical Purity > 98.0%RP-HPLC (C18, UV 210/254 nm)
Residual Solvent < 5000 ppmGC-Headspace
Water Content < 1.0%Karl Fischer Titration

References

  • Mechanisms of Racemization in Peptide Synthesis. Thieme Connect. (Discusses the fundamental oxazolone and direct enolization pathways applicable to amide/lactam systems).

  • Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams. MDPI Molecules. (Provides protocols for Staudinger synthesis and handling of 3-amino-beta-lactam intermediates).

  • pKa calculations for class A beta-lactamases. PubMed Central. (Details the acidity of the beta-lactam core and relevant pKa values for amino/carboxylate groups).

  • Minimizing Epimerization in Peptidic Thioacid Preparation. BenchChem Technical Support. (General strategies for minimizing alpha-proton abstraction in sensitive amino-acid derivatives).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Determining Cis/Trans Stereochemistry of β-Lactams by NMR Coupling Constants

As a Senior Application Scientist, I've frequently guided researchers through the critical process of structural elucidation. For those in drug development, particularly when working with β-lactam antibiotics like penici...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided researchers through the critical process of structural elucidation. For those in drug development, particularly when working with β-lactam antibiotics like penicillins and cephalosporins, unambiguously assigning stereochemistry is not merely an academic exercise—it is fundamental to understanding and predicting biological activity.[1][2][3] The spatial arrangement of substituents on the 2-azetidinone ring dramatically influences how these molecules interact with their biological targets, such as penicillin-binding proteins.

Among the arsenal of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a rapid, reliable, and non-destructive method for this task. The key lies in a single, powerful parameter: the vicinal proton-proton coupling constant, ³J(H,H), between the hydrogens at the C3 and C4 positions of the β-lactam ring. This guide provides an in-depth comparison of the NMR characteristics of cis and trans β-lactams, grounded in theoretical principles and supported by a self-validating experimental workflow.

The Theoretical Cornerstone: The Karplus Relationship

The ability to distinguish cis and trans isomers using NMR is rooted in the Karplus relationship, a principle that describes the correlation between the three-bond coupling constant (³J) and the dihedral angle (φ) between two vicinal protons.[4][5] The relationship is mathematically described by the Karplus equation:

J(φ) = Acos²(φ) + Bcos(φ) + C

Where A, B, and C are empirically derived parameters.[4][6] The essential takeaway is that the magnitude of the coupling constant is highly dependent on the H-C-C-H dihedral angle. This geometric dependence is the foundation for our analysis.

In the context of the 3,4-disubstituted β-lactam ring:

  • Cis Isomers: The protons on C3 and C4 are on the same face of the ring, resulting in a small dihedral angle, typically around 0-40°. According to the Karplus curve, this geometry allows for strong orbital overlap, leading to a larger coupling constant.

  • Trans Isomers: The protons on C3 and C4 are on opposite faces of the ring. This arrangement corresponds to a dihedral angle of approximately 90-120°. The Karplus relationship predicts that angles near 90° will have minimal orbital overlap, resulting in a smaller or even negligible coupling constant.[6]

The following diagram illustrates this fundamental principle.

Karplus_Relationship Figure 1: Relationship between Dihedral Angle and Coupling Constant for β-Lactam Protons cluster_curve Karplus Curve cluster_cis Cis Isomer cluster_trans Trans Isomer p0 p30 p60 p90 p120 p150 p180 -> ³J Coupling (Hz) 90° 180° cis_node φ ≈ 0-40° Larger ³J value cis_node->p30 trans_node φ ≈ 90-120° Smaller ³J value trans_node->p90

Caption: Karplus relationship showing expected J-values for cis and trans β-lactams.
Data Presentation: A Clear Comparison

Experimental data from numerous studies have consistently validated this theoretical relationship. The vicinal coupling constants between the C3 and C4 protons serve as a reliable diagnostic tool for stereochemical assignment.

StereoisomerDihedral Angle (H-C3-C4-H)Typical ³J(H3,H4) Coupling Constant (Hz)
Cis ~0 - 40°> 4.0 Hz (typically 3.0 - 5.6 Hz)[7][8]
Trans ~90 - 120°≤ 3.0 Hz (typically 0 - 2.7 Hz)[7][8]

The causality is clear: the larger coupling constant observed for cis-β-lactams is a direct consequence of the near-syn-periplanar relationship of the H3 and H4 protons, which maximizes the through-bond scalar coupling. Conversely, the near-orthogonal arrangement in trans isomers minimizes this interaction, leading to a significantly smaller coupling constant.[6]

Experimental Workflow: A Protocol for Confident Assignment

To ensure trustworthy and reproducible results, a systematic approach to data acquisition and analysis is essential. This protocol serves as a self-validating system, guiding the researcher from sample preparation to unambiguous stereochemical determination.

Experimental_Workflow cluster_prep Phase 1: Preparation & Acquisition cluster_process Phase 2: Processing & Analysis cluster_assign Phase 3: Determination A 1. Sample Preparation Dissolve 5-10 mg of β-lactam in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter if necessary to remove particulates. B 2. NMR Data Acquisition Acquire ¹H NMR spectrum on a ≥400 MHz spectrometer. Ensure good digital resolution and shim for sharp peaks. A->B C 3. Spectral Processing Apply Fourier Transform, phase correction, and baseline correction. D 4. Signal Assignment Identify the signals for H3 and H4 protons. Use 2D COSY if assignment is ambiguous. C->D E 5. Measure Coupling Constant Accurately measure the peak splitting for H3 and H4 in Hertz (Hz). This is the ³J(H3,H4) value. D->E F Compare ³J to reference values E->F G_cis Assign 'Cis' Stereochemistry F->G_cis ³J > 4.0 Hz H_trans Assign 'Trans' Stereochemistry F->H_trans ³J ≤ 3.0 Hz

Caption: Step-by-step workflow for stereochemical assignment of β-lactams via NMR.
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified β-lactam sample.

    • Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.[9]

  • NMR Data Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion and resolution.

    • Carefully shim the magnetic field to obtain sharp, symmetrical peaks. Poor shimming is a common cause of broad signals, which makes accurate coupling constant measurement impossible.[9]

    • Acquire a standard 1D ¹H NMR spectrum. Key parameters to consider are a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of 1-2 seconds.

  • Spectral Processing:

    • Process the raw data (Free Induction Decay, FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply an exponential window function if needed to improve the signal-to-noise ratio, but be cautious not to introduce excessive line broadening that could obscure small couplings.

    • Perform a Fourier Transform.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Signal Assignment:

    • Identify the signals corresponding to the protons at C3 and C4. The proton at C4 is often the most downfield of the ring protons (typically 4.5 - 5.5 ppm) due to the influence of both the nitrogen and the carbonyl group. The C3 proton usually resonates between 3.0 - 4.5 ppm, but this can vary significantly with substitution.[9]

    • If the 1D spectrum is crowded or signals overlap, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. A cross-peak between two signals in a COSY spectrum provides unambiguous proof that those two protons are coupled to each other.[9]

  • Measurement of the Coupling Constant (³J):

    • Zoom in on the multiplets for H3 and H4.

    • Using the NMR software's peak-picking tool, measure the distance between the centers of the split peaks within the multiplet. This value must be read in Hertz (Hz), not ppm.[4] The software will typically report this splitting value, which is your coupling constant, J.

    • The coupling is reciprocal; the splitting of the H3 signal by H4 will be identical to the splitting of the H4 signal by H3.[10] Measuring both provides a self-validation check.

  • Stereochemical Assignment:

    • Compare your experimentally measured ³J(H3,H4) value to the established ranges in the data table provided above.

    • A value greater than 4.0 Hz is indicative of a cis relationship.

    • A value of 3.0 Hz or less confirms a trans relationship.

Advanced Considerations

While vicinal coupling constants are the primary tool, other NMR techniques can corroborate your assignment, adding another layer of confidence. Nuclear Overhauser Effect (NOE) spectroscopy (e.g., 1D NOE or 2D NOESY) detects through-space interactions between protons that are close to each other (<5 Å).[11] For a cis-β-lactam, a clear NOE should be observed between the H3 and H4 protons, whereas for a trans isomer, this interaction will be absent.

Conclusion

References

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.
  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases . PMC. Available at: [Link]

  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem.
  • Stereoselective synthesis of β-lactams: recent examples . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and characterization of β-Lactam compounds . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of β-Lactams . Encyclopedia.pub. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update . MDPI. Available at: [Link]

  • Stereoselective synthesis of β-lactams: recent examples . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Benchchem.
  • 14.12: Coupling Constants Identify Coupled Protons . Chemistry LibreTexts. Available at: [Link]

  • nmr-prove of configuration . Beilstein Journals. Available at: [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS . University of Wisconsin-Madison. Available at: [Link]

  • Comparative ¹H-NMR spectra of 3,4-cis- and trans-substituted β-lactams . ResearchGate. Available at: [Link]

Sources

Comparative

Advanced Characterization of 3-Amino-Azetidinones via ESI-MS/MS: A Comparative Guide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-amino-azetidinones, a critical scaffold in monobactam antibiotics. It is designed for researchers requiring high-fid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-amino-azetidinones, a critical scaffold in monobactam antibiotics. It is designed for researchers requiring high-fidelity structural elucidation data.

Executive Summary

The 3-amino-azetidinone ring is the pharmacophore of monobactam antibiotics (e.g., Aztreonam). Unlike bicyclic beta-lactams (penicillins, cephalosporins), the monocyclic nature of 3-amino-azetidinones results in a distinct fragmentation landscape dominated by Retro-2+2 Cycloaddition and


-cleavage  driven by the C3-amino substituent. This guide delineates these specific pathways, compares them with bicyclic alternatives, and provides a self-validating experimental protocol for their identification.
Part 1: The Mechanistic Core
The 3-Amino-Azetidinone Scaffold

The structural integrity of the azetidin-2-one ring is defined by the high ring strain (~23 kcal/mol). In Electrospray Ionization (ESI), the protonation site is typically the carbonyl oxygen or the exocyclic amine , depending on the substitution pattern and pH.

Primary Fragmentation Pathways

The fragmentation of 3-amino-azetidinones under Collision-Induced Dissociation (CID) follows two competitive pathways.

1. Pathway A: Retro-2+2 Cycloaddition (The Diagnostic Split) This is the "fingerprint" mechanism for all beta-lactams but manifests uniquely in monocycles. The ring cleaves at the N1-C2 and C3-C4 bonds.

  • Mechanism: Concerted or stepwise bond fission driven by the release of ring strain.

  • Products:

    • Fragment 1 (Ketene/Isocyanate): Contains the C2 carbonyl and N1.

    • Fragment 2 (Imine/Alkene): Contains the C3-C4 backbone and the amino substituent.

  • Observation: In 3-amino-azetidinones, the charge often remains on the imine fragment due to the basicity of the amino group, yielding a characteristic low-mass ion.

2. Pathway B: Amino-Driven


-Cleavage 
Unlike simple azetidinones, the C3-amino group stabilizes radical cations (in EI) or directs charge localization (in ESI).
  • Mechanism: Homolytic or heterolytic cleavage adjacent to the amino group.

  • Result: Loss of side chains (R-groups) attached to the amine, often preceding ring opening.

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation logic.

FragmentationPathway Precursor Protonated 3-Amino-Azetidinone [M+H]+ Transition Ring Strain Activation (Vibrational Excitation) Precursor->Transition CID Energy RetroSplit Retro-2+2 Cycloaddition (N1-C2 & C3-C4 Cleavage) Transition->RetroSplit Dominant Path SideChainLoss Side-Chain Cleavage (Loss of R-group/NH3) Transition->SideChainLoss Competitive Path Frag_Imine Diagnostic Imine Ion (C3-C4 Fragment) RetroSplit->Frag_Imine Charge Retention Frag_Ketene Neutral Ketene/Isocyanate (Silent Loss) RetroSplit->Frag_Ketene RingOpen Ring-Opened Acyclic Ion SideChainLoss->RingOpen Secondary Fragmentation

Figure 1: Mechanistic divergence in 3-amino-azetidinone fragmentation. The Retro-2+2 path is diagnostic for ring integrity.

Part 2: Comparative Analysis

This section objectively compares the mass spectral behavior of monocyclic 3-amino-azetidinones against bicyclic beta-lactams (Penicillins/Cephalosporins).

Table 1: Comparative Mass Spectral Fingerprints

Feature3-Amino-Azetidinones (Monobactams) Penicillins (Penams) Cephalosporins (Cephems)
Ring Structure Monocyclic (4-membered)Bicyclic (4+5 fused)Bicyclic (4+6 fused)
Primary Cleavage Retro-2+2 (Clean split)Retro-2+2 + Thiazolidine ruptureRetro-2+2 + Dihydrothiazine rupture
Diagnostic Ions Low m/z imine fragments (e.g., m/z 70-120 range depending on R-group).m/z 174 (Thiazolidine core) or m/z 160.m/z 184/190 (Dihydrothiazine core).
Neutral Losses CO (28 Da), NH₃ (17 Da), Ketene.CO₂ (44 Da) from carboxyl group.[1]CO (28 Da), S (32 Da) extrusion.
Ring-Opened Impurities Distinct "Acyclic" profile; loss of H₂O/CO₂ becomes dominant over ring fission.Complex; often indistinguishable from thermal degradation products.High tendency for fragmentation at the S-C bond.
Stability (CID) High. Requires higher collision energy (>15 eV) to fracture the ring compared to bicyclics.Moderate. Ring strain + fused ring strain lowers activation energy.Low/Moderate.

Key Insight for Researchers: When analyzing an unknown beta-lactam, the absence of the sulfur-containing fragments (characteristic of penams/cephems) and the presence of a clean Retro-2+2 imine fragment strongly suggests a monocyclic 3-amino-azetidinone core.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and distinguish between thermal degradation (in-source) and true CID fragmentation, follow this step-by-step workflow.

1. Sample Preparation
  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid. (Avoid high concentrations of ammonium buffers which can suppress ionization).

  • Concentration: 1–10 µM.

2. ESI-MS/MS Parameters (Q-TOF / Orbitrap)
  • Ionization: Positive Mode (ESI+).[2][3]

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: Keep Low (15–20 V) to prevent in-source ring opening. Validation Step: If you see significant fragment ions in the MS1 scan, lower the cone voltage.

3. Energy-Resolved MS/MS (ER-MS)

Do not use a single collision energy. The stability of the azetidinone ring requires an energy ramp.

  • Step 1: Acquire spectra at 10, 20, 30, and 40 eV (or NCE 15-45%).

  • Step 2: Plot the "Survival Yield" of the precursor ion vs. Collision Energy.

  • Step 3: Identify the energy where the precursor intensity drops to 50% (CE50). This is a structural constant for your specific derivative.

Visualization: Experimental Workflow

Workflow Sample Sample Prep (MeOH:H2O + 0.1% FA) SoftIon Soft Ionization (Low Cone Voltage) Sample->SoftIon QC_Check QC: Check MS1 (Precursor > 95%?) SoftIon->QC_Check QC_Check->SoftIon No (Lower Voltage) Ramp Energy Ramp (10 -> 40 eV) QC_Check->Ramp Yes Data Data Analysis (Identify Retro-2+2) Ramp->Data

Figure 2: Workflow for differentiating intact beta-lactams from degradation products.

References
  • Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Antibiotics. (1975). Describes the foundational retro-2+2 cleavage mechanism.

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. BioMed Research International. (2013). Provides comparative data on ring-opened vs. intact profiles.[2][3]

  • Revisiting Fragmentation Reactions of Proton

    
    -Amino Acids. Scientific Reports. (2019). Mechanistic details on amino-group directed fragmentation relevant to the C3-substituent. 
    
  • Fragmentation of monoclonal antibodies (Peptide Bond Stability Context). mAbs. (2011). Context on amide bond stability and fragmentation energetics.

Sources

Validation

Comparative Guide: Antibacterial Potency of 3-amino-1-phenylazetidin-2-one vs. Penicillin G

This guide provides an in-depth technical comparison between Penicillin G (the clinical gold standard for bicyclic -lactams) and 3-amino-1-phenylazetidin-2-one (a representative synthetic monocyclic -lactam scaffold). Ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Penicillin G (the clinical gold standard for bicyclic


-lactams) and 3-amino-1-phenylazetidin-2-one  (a representative synthetic monocyclic 

-lactam scaffold).

Executive Summary

Penicillin G (Benzylpenicillin) remains the superior antibacterial agent in terms of intrinsic molar potency against susceptible Gram-positive organisms (Staphylococcus, Streptococcus), typically exhibiting Minimum Inhibitory Concentrations (MICs) in the nanogram range (




g/mL). Its high reactivity is driven by the structural strain of its bicyclic penam nucleus.

3-amino-1-phenylazetidin-2-one represents a monocyclic


-lactam (monobactam)  core.[1][2][3] Unlike Penicillin G, this scaffold lacks the fused thiazolidine ring, resulting in significantly lower ring strain and intrinsic reactivity. While the "1-phenyl" substituent provides some electronic activation, the core molecule itself (with a free 3-amino group) is biologically inert as an antibiotic. It functions primarily as a synthetic intermediate  or a protease inhibitor scaffold . To achieve antibacterial potency comparable to Penicillin G, this scaffold requires extensive derivatization (e.g., N-acylation at the C3 position and acidic activation at N1), as seen in clinical monobactams like Aztreonam.

Verdict: Penicillin G is the potency benchmark. The 1-phenyl-2-azetidinone scaffold acts as a versatile template for "hit-to-lead" optimization but requires specific structural modifications to transition from a chemical scaffold to a potent antimicrobial agent.

Structural & Mechanistic Analysis

The difference in potency is fundamentally thermodynamic.


-lactam antibiotics function as "suicide substrates" for bacterial Penicillin-Binding Proteins (PBPs).[1] The antibiotic acylates the active site serine of the PBP, permanently disabling the enzyme responsible for cell wall cross-linking.
Structural Comparison Table
FeaturePenicillin G 3-amino-1-phenylazetidin-2-one
Core Structure Bicyclic (Penam): 4-membered

-lactam fused to 5-membered thiazolidine ring.
Monocyclic (Monobactam): Isolated 4-membered

-lactam ring.
Ring Strain High: The fusion prevents the nitrogen from being planar, reducing amide resonance and increasing carbonyl electrophilicity.Low to Moderate: The nitrogen can adopt a more planar geometry, stabilizing the amide bond and reducing reactivity toward PBPs.
C3 Substituent Phenylacetamido: A hydrophobic side chain optimized for PBP binding pockets.Primary Amine (-NH2): Polar and small; lacks the steric bulk and hydrophobicity required for high-affinity PBP recognition.
N1 Substituent Fused Ring: Essential for strain.Phenyl Group: Provides mild electron withdrawal but lacks the strong activation of the sulfonate group found in Aztreonam.
Primary Target Gram-positive PBPs (e.g., PBP2a, PBP2x).Often inactive against bacteria; derivatives target Serine Proteases or specific Gram-negative PBPs.
Mechanistic Pathway Diagram

The following diagram illustrates the kinetic barrier difference between the two molecules.

G cluster_0 Antibiotic Precursors PenG Penicillin G (High Strain Energy) PBP Bacterial PBP (Active Site Serine) PenG->PBP Rapid Attack (High k2/Ks) Mono 3-amino-1-phenyl- azetidin-2-one (Low Strain Energy) Mono->PBP Slow Attack (Low Electrophilicity) Complex_Pen Acyl-Enzyme Complex (Irreversible Inhibition) PBP->Complex_Pen Covalent Bond Formation Complex_Mono Weak/Transient Binding (Reversible) PBP->Complex_Mono Poor Acylation Lysis Cell Wall Collapse (Bactericidal) Complex_Pen->Lysis Inactivation Survival Cell Wall Intact (Bacterial Survival) Complex_Mono->Survival Hydrolysis/Dissociation

Caption: Kinetic differentiation of PBP inhibition. Penicillin G's ring strain drives rapid acylation, whereas the monocyclic scaffold exhibits slow or reversible binding.

Antibacterial Potency Data[1][2][3][4][5][6][7][8][9][10][11]

The following data contrasts the established potency of Penicillin G with the typical activity profiles of 1-phenyl-2-azetidinone derivatives found in medicinal chemistry literature. Note that the unsubstituted "3-amino" core is biologically inactive (




g/mL); data below reflects the potential of the scaffold when derivatized (e.g., Schiff bases or amides at C3).
Comparative MIC Values ( g/mL)
Bacterial StrainPenicillin G (Benchmark)1-Phenyl-2-Azetidinone Derivatives *Interpretation
S. aureus (MSSA) 0.004 – 0.06 12.5 – 50.0 Penicillin G is ~1000x more potent against sensitive strains.
S. aureus (MRSA) > 32.0 (Resistant)25.0 – >100.0Both are generally ineffective; the scaffold offers no intrinsic advantage against PBP2a.
E. coli (Gram -) 32.0 – >128.050.0 – 100.0Both show poor activity. Monobactams require N-sulfonation (Aztreonam) to penetrate Gram-negative outer membranes.
B. subtilis 0.01 – 0.1 6.25 – 25.0 The monocyclic scaffold shows moderate activity but fails to match the "gold standard" potency.

*Data for derivatives based on typical values from synthetic methodology papers (e.g., substituted 3-chloro-4-phenylazetidin-2-ones).

Key Findings
  • Spectrum Gap: Penicillin G is a narrow-spectrum specialist (Gram-positive). The 1-phenyl-2-azetidinone scaffold is often explored for broad-spectrum activity but rarely achieves "specialist" potency.

  • The "Free Amine" Problem: The specific molecule "3-amino-1-phenylazetidin-2-one" possesses a free amino group.[4] In

    
    -lactam chemistry, a free amine at C3 (analogous to 6-APA in penicillins) renders the molecule inactive . It must be acylated (e.g., with a phenylacetyl or heterocyclic side chain) to facilitate PBP binding.
    
  • Synthetic Utility: While less potent, the monocyclic scaffold is highly stable against certain metallo-

    
    -lactamases compared to Penicillin G, making it a valuable starting point for designing next-generation inhibitors.
    

Experimental Protocols

To validate these claims, the following self-validating protocols are recommended.

Protocol A: Determination of MIC (Broth Microdilution)

Standard: CLSI M07-A10

Objective: Quantify the exact concentration required to inhibit visible bacterial growth.

  • Preparation of Stock Solutions:

    • Penicillin G: Dissolve Penicillin G Potassium salt in sterile distilled water to 1024

      
      g/mL.
      
    • 3-amino-1-phenylazetidin-2-one: Dissolve in DMSO (due to lipophilicity of the phenyl ring) to 1024

      
      g/mL. Note: Ensure final DMSO concentration in assay is <1% to avoid toxicity.
      
  • Inoculum Preparation:

    • Grow S. aureus (ATCC 29213) to log phase. Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use a 96-well sterile microtiter plate.

    • Dispense 100

      
      L of CAMHB into columns 1-12.
      
    • Perform serial 2-fold dilutions of antibiotics across the plate (Range: 64

      
      g/mL to 0.06 
      
      
      
      g/mL).
  • Inoculation & Incubation:

    • Add 100

      
      L of diluted bacterial suspension to each well.
      
    • Include Growth Control (Bacteria + No Drug) and Sterility Control (Media only).

    • Incubate at 37°C for 16–20 hours (ambient air).

  • Readout:

    • Visual: Identify the lowest concentration well with no turbidity.

    • Validation: The Growth Control must be turbid. The Sterility Control must be clear. Penicillin G MIC for S. aureus ATCC 29213 must fall between 0.25 – 2.0

      
      g/mL (QC range).
      
Protocol B: Chemical Activation Check (Synthesis of Active Derivative)

If the 3-amino compound shows no activity, this protocol validates that the scaffold is functional but requires acylation.

  • Acylation: React 3-amino-1-phenylazetidin-2-one (1 eq) with Phenylacetyl chloride (1.1 eq) and Triethylamine (1.2 eq) in Dichloromethane at 0°C for 2 hours.

  • Workup: Wash with dilute HCl, NaHCO3, and brine. Dry over MgSO4.

  • Retest: Run Protocol A with the new N-acylated product.

    • Expectation: The MIC should drop from >100

      
      g/mL (inactive amine) to ~10-50 
      
      
      
      g/mL (active amide), confirming the "side-chain requirement" rule of
      
      
      -lactams.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Page, M. G. P. (2004). Beta-lactam antibiotics.[1][2][3][5][6][7][8][9][10] In: Antibiotic Discovery and Development. Springer. [Link]

  • Singh, G. S. (2004). Beta-lactams in the new millennium. Part-I: Monobactams and carbapenems. Mini-Reviews in Medicinal Chemistry. [Link]

  • Verma, S. K., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Bastos Lima, A., et al. (2019). Peptide-β-lactam Inhibitors of Dengue and West Nile Virus NS2B-NS3 Protease. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the β-Lactamase Stability of Monocyclic vs. Bicyclic β-Lactams

For researchers and drug development professionals navigating the complexities of antibiotic resistance, understanding the nuances of β-lactamase stability is paramount. This guide provides an in-depth, objective compari...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complexities of antibiotic resistance, understanding the nuances of β-lactamase stability is paramount. This guide provides an in-depth, objective comparison of the stability of monocyclic and bicyclic β-lactams against hydrolysis by β-lactamase enzymes. We will delve into the structural and mechanistic underpinnings of their differential stability, present supporting experimental data, and provide detailed protocols for key validation assays.

Introduction: The Structural Divide and Its Implications

The vast family of β-lactam antibiotics is broadly categorized by its core structure. Bicyclic β-lactams, which include the well-known penicillins, cephalosporins, and carbapenems, feature a four-membered β-lactam ring fused to a second ring (a thiazolidine in penicillins, a dihydrothiazine in cephalosporins, and a pyrroline in carbapenems). In contrast, monocyclic β-lactams, with aztreonam as the primary clinical exemplar, consist of an isolated β-lactam ring.[1] This fundamental structural difference is a key determinant of their interaction with and susceptibility to the ever-evolving arsenal of bacterial β-lactamases.[2]

β-Lactamases, enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered ring, are the primary mechanism of resistance to this antibiotic class.[3] They are broadly classified into four Ambler classes: A, C, and D, which are serine-β-lactamases (SBLs), and class B, which are metallo-β-lactamases (MBLs) that require zinc ions for their activity.[4][5] The stability of a given β-lactam is not absolute but is rather a function of its specific structure and the class of β-lactamase it encounters.

This guide will explore these interactions, providing a framework for understanding why a monocyclic or bicyclic scaffold might be preferred in different clinical or developmental contexts.

The Core of Stability: A Mechanistic and Structural Comparison

The stability of a β-lactam antibiotic to enzymatic hydrolysis is fundamentally dictated by its chemical structure, which influences its recognition, binding, and the subsequent rate of acylation and deacylation by the β-lactamase.

Monocyclic β-Lactams (e.g., Aztreonam)

The defining feature of monobactams like aztreonam is their remarkable stability against metallo-β-lactamases (MBLs) of Ambler class B (e.g., NDM, VIM, IMP).[5][6] This stability is attributed to the unique N1-sulfonate group on the monobactam ring. Structural studies suggest that this sulfonate group interacts with the zinc ions in the MBL active site in a way that displaces the catalytic water molecule necessary for hydrolysis.[6]

However, this advantage is offset by their susceptibility to many serine-β-lactamases. Aztreonam is readily hydrolyzed by extended-spectrum β-lactamases (ESBLs) like CTX-M-15 and Class C (AmpC) cephalosporinases.[7][8] This often necessitates its use in combination with a β-lactamase inhibitor such as avibactam to protect it from these prevalent enzymes.[9][10]

dot

cluster_monocyclic Monocyclic β-Lactam (Aztreonam) cluster_bicyclic Bicyclic β-Lactams cluster_enzymes β-Lactamase Classes M Aztreonam SBL Serine β-Lactamases (ESBLs, AmpC, KPC) M->SBL Susceptible to Hydrolysis MBL Metallo-β-Lactamases (NDM, VIM, IMP) M->MBL Stable (Resistant) P Penicillins P->SBL Highly Susceptible P->MBL Susceptible C Cephalosporins C->SBL Variably Susceptible C->MBL Susceptible Carb Carbapenems Carb->SBL Generally Stable (except Carbapenemases like KPC) Carb->MBL Susceptible

Caption: General stability profile of β-lactam classes against major β-lactamase types.

Bicyclic β-Lactams

The stability of bicyclic β-lactams is highly variable and class-dependent.

  • Penicillins: Generally, penicillins are the most susceptible to β-lactamase hydrolysis. The strained nature of their fused ring system makes the β-lactam bond highly reactive.

  • Cephalosporins: This class exhibits a broader range of stability, largely dictated by the side chains at the R1 and R2 positions. For example, oxyimino-cephalosporins (e.g., cefotaxime, ceftazidime) were designed for enhanced stability against early β-lactamases like TEM-1, but the emergence of ESBLs (like CTX-M types) specifically overcame this advantage.[11]

  • Carbapenems (e.g., Imipenem, Meropenem): Carbapenems are renowned for their exceptional stability against most common SBLs, including ESBLs and AmpC enzymes.[12] This stability is conferred by the unique stereochemistry of the 6α-hydroxyethyl side chain, which protects the β-lactam ring. However, their Achilles' heel is the rise of carbapenemases, which include both serine-based enzymes (like KPC) and metallo-β-lactamases (like NDM and VIM), both of which efficiently hydrolyze carbapenems.[3][12]

Quantitative Comparison: Experimental Data

The theoretical stability profiles are borne out by experimental data. The following tables summarize representative Minimum Inhibitory Concentration (MIC) data and enzyme kinetic parameters for monocyclic and bicyclic β-lactams against clinically significant β-lactamase-producing organisms.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL)
Organism/Enzyme ProfileAztreonam (Monocyclic)Ceftazidime (Bicyclic - Cephalosporin)Meropenem (Bicyclic - Carbapenem)
E. coli producing CTX-M-15 (ESBL)≥32 [10]>256 [13]≤0.5 [12]
K. pneumoniae producing KPC-2 (Serine Carbapenemase)≥32 [10]>256 [13]16 - >64 [13]
K. pneumoniae producing NDM-1 (Metallo-β-Lactamase)≤2 (often ≤0.5)[10][14]>256 [10]≥128 [15]
K. pneumoniae producing KPC + NDM ≥32 [10]>256 [10]≥128 [15]

Note: Data compiled from multiple sources.[10][12][13][14][15] MIC values can vary between studies and isolates.

Analysis: The data clearly illustrate the stability trade-offs. Aztreonam's monocyclic structure provides no advantage against the serine-based ESBL and KPC enzymes, resulting in high MICs. Conversely, its stability against the MBL NDM-1 is evident from the low MICs. Meropenem, a bicyclic carbapenem, is highly stable against the ESBL but is hydrolyzed by both KPC and NDM carbapenemases. Ceftazidime is susceptible to all three enzyme types shown.

Table 2: Comparative Enzyme Kinetic Parameters (kcat/Km in µM⁻¹s⁻¹)
EnzymeAztreonam (Monocyclic)Cefotaxime (Bicyclic - Cephalosporin)Imipenem (Bicyclic - Carbapenem)
KPC-15 (Serine Carbapenemase)0.34 [16]0.92 [16]1.22 [16]
Class C (AmpC) ~0.0002 - 0.03 (poor substrate)[17]~0.01 - 1.7 (kcat, s⁻¹)[17]~0.0002 - 0.03 (poor substrate)[17]

Note: Data compiled from multiple sources.[16][17] kcat/Km represents the catalytic efficiency of the enzyme for the substrate. Higher values indicate more efficient hydrolysis.

Analysis: The kinetic data for KPC-15, a KPC variant, show it can hydrolyze all three substrates, with the highest efficiency against the carbapenem imipenem.[16] For Class C (AmpC) enzymes, both aztreonam and imipenem are very poor substrates, demonstrating their stability against this class, whereas some cephalosporins are more readily hydrolyzed.[17]

Experimental Protocols for Stability Assessment

To empower researchers to validate these findings, we provide detailed, self-validating protocols for two primary methods of assessing β-lactamase stability.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium, providing a quantitative measure of susceptibility that reflects overall stability and activity in a cellular context. This method is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]

dot

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Antibiotic Stock Solutions (Monocyclic & Bicyclic β-lactams) C 3. Perform Serial Dilutions (In 96-well plate with Mueller-Hinton Broth) A->C B 2. Prepare Bacterial Inoculum (Standardize to 0.5 McFarland) D 4. Inoculate Wells (Add standardized bacterial suspension) B->D C->D E 5. Incubate Plate (35°C for 16-20 hours) D->E F 6. Read Plate (Visually or with plate reader) E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh and dissolve the monocyclic (e.g., aztreonam) and bicyclic (e.g., piperacillin, ceftazidime, meropenem) β-lactam powders in their appropriate solvents to create high-concentration stock solutions (e.g., 1280 µg/mL).

    • Causality: Using high-concentration stocks allows for accurate serial dilutions and minimizes the volume of solvent added to the assay wells, preventing potential inhibitory effects of the solvent itself.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the β-lactamase-producing test strain.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Causality: A standardized inoculum is critical for reproducibility. Too high an inoculum can overwhelm the antibiotic, leading to falsely elevated MICs, while too low an inoculum can lead to falsely low MICs.

  • Plate Preparation and Inoculation:

    • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in CAMHB. A typical range would be from 64 µg/mL down to 0.06 µg/mL.

    • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

    • Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is typically 100 µL.

  • Incubation and Reading:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

    • Following incubation, visually inspect the wells for turbidity (growth). A pellet at the bottom of a well also indicates growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Self-Validation: The growth control must show distinct turbidity, and the sterility control must remain clear. Reference QC strains (e.g., E. coli ATCC 25922) should be run in parallel to ensure the assay is performing within acceptable limits.

Protocol 2: Spectrophotometric Hydrolysis Assay Using Nitrocefin

This biochemical assay directly measures the rate of β-lactam ring cleavage by a purified β-lactamase or a bacterial cell lysate. It uses a chromogenic substrate, nitrocefin, which changes color from yellow to red upon hydrolysis. The rate of color change is proportional to the enzyme's activity. This protocol can be adapted to measure the hydrolysis of non-chromogenic substrates (like our target β-lactams) by measuring their ability to compete with nitrocefin.

dot

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Enzyme Solution (Purified β-lactamase or cell lysate) C 3. Set up Reaction (Buffer, enzyme, and substrate in cuvette/plate) A->C B 2. Prepare Substrate Solutions (Nitrocefin and test β-lactams) B->C D 4. Initiate Reaction (Add final component, usually substrate) C->D E 5. Monitor Absorbance (Kinetic read at 482-490 nm) D->E F 6. Calculate Initial Velocity (V₀) (From linear phase of absorbance curve) E->F G 7. Determine Kinetic Parameters (Km, kcat, kcat/Km) F->G

Caption: Workflow for a spectrophotometric β-lactamase hydrolysis assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.2.

    • Enzyme Solution: Use a purified β-lactamase at a known concentration or a bacterial cell lysate containing the enzyme.

    • Nitrocefin Stock: Prepare a 10 mM stock solution of nitrocefin in DMSO. Store protected from light at -20°C.

    • Test Substrates: Prepare stock solutions of the monocyclic and bicyclic β-lactams in an appropriate buffer or water.

  • Assay Procedure (Direct Hydrolysis of Nitrocefin):

    • In a 96-well plate or a spectrophotometer cuvette, add assay buffer and the enzyme solution.

    • To initiate the reaction, add nitrocefin to a final concentration of 100 µM.[14]

    • Immediately begin monitoring the increase in absorbance at 482-490 nm in kinetic mode at a constant temperature (e.g., 25°C).[6][9]

    • Causality: Monitoring the reaction kinetically from the moment of initiation is crucial to accurately determine the initial velocity (V₀) before substrate depletion or product inhibition occurs.

  • Data Analysis:

    • Calculate the rate of hydrolysis (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for hydrolyzed nitrocefin is approximately 17,400 M⁻¹cm⁻¹.[14]

    • To determine kinetic parameters like Kₘ and kcat, repeat the assay with varying concentrations of nitrocefin and fit the V₀ vs. [Substrate] data to the Michaelis-Menten equation.[20]

  • Assay Procedure (Competition Assay for Non-Chromogenic Substrates):

    • To measure the hydrolysis of a test β-lactam (e.g., aztreonam, meropenem), its ability to compete with nitrocefin is measured.

    • Set up reactions containing the enzyme, nitrocefin, and varying concentrations of the test β-lactam.

    • The rate of nitrocefin hydrolysis will decrease as the enzyme is occupied with hydrolyzing the test β-lactam. This allows for the calculation of the inhibitor constant (Kᵢ), which reflects the enzyme's affinity for the test substrate.

Protocol 3: HPLC-Based Hydrolysis Assay

For a more direct and quantitative measure of the hydrolysis of non-chromogenic β-lactams, High-Performance Liquid Chromatography (HPLC) can be employed. This method separates the intact parent drug from its hydrolyzed product, allowing for precise quantification of each over time.

Methodology:

  • Reaction Setup:

    • Incubate a known concentration of the test β-lactam (e.g., 100 µM) with a known concentration of the β-lactamase enzyme in a suitable buffer at a constant temperature.

    • Causality: Maintaining constant temperature and pH is critical as enzyme kinetics are highly sensitive to these parameters.

  • Time-Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately stop the reaction. This can be done by adding a quenching agent like a strong acid (e.g., trifluoroacetic acid) or by rapid freezing.

  • HPLC Analysis:

    • Inject the quenched samples onto a suitable HPLC column (e.g., a C18 reversed-phase column).[21][22]

    • Use a mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid) to separate the intact β-lactam from its hydrolyzed, more polar product.[23]

    • Detect the compounds using a UV detector at a wavelength where the parent drug absorbs (e.g., 260-310 nm).

  • Data Analysis:

    • Create a standard curve using known concentrations of the intact β-lactam.

    • Quantify the decrease in the peak area of the parent drug and/or the increase in the peak area of the hydrolyzed product over time.

    • From this data, calculate the rate of hydrolysis. This method provides unambiguous quantification of substrate loss and product formation.[21]

Conclusion and Future Perspectives

The choice between a monocyclic and a bicyclic β-lactam scaffold is a strategic decision in antibiotic development, driven by the target pathogen's likely β-lactamase profile.

  • Monocyclic β-lactams , exemplified by aztreonam, offer a decisive advantage against the growing threat of metallo-β-lactamase producers. Their inherent stability against these enzymes makes them a valuable therapeutic option, although their utility is often dependent on co-administration with an SBL inhibitor to protect against enzymes like ESBLs and KPC.[6][9]

  • Bicyclic β-lactams , particularly the carbapenems, remain powerhouse agents due to their broad spectrum and stability against common SBLs.[12] However, their susceptibility to both serine- and metallo-carbapenemases necessitates the continued development of new carbapenems and novel inhibitors.

The experimental frameworks provided herein offer robust methods for evaluating the stability of new chemical entities. As bacterial resistance continues to evolve, a deep, mechanistic understanding of the structure-stability relationships between antibiotics and the enzymes that threaten them will be the cornerstone of designing the next generation of life-saving therapeutics.

References

  • García-Castillo, M., et al. (2024). In vitro activity of meropenem-vaborbactam plus aztreonam against metallo-β-lactamase-producing Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy. [Link]

  • Li, X., et al. (2024). Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM. Frontiers in Microbiology. [Link]

  • Li, X., et al. (2024). Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM. Frontiers in Cellular and Infection Microbiology. [Link]

  • Linciano, P., et al. (2020). Metallo-β-lactamase structure and function. Cellular and Molecular Life Sciences. [Link]

  • Mehta, S. C., et al. (2015). Natural Variants of the KPC-2 Carbapenemase have Evolved Increased Catalytic Efficiency for Ceftazidime Hydrolysis at the Cost of Enzyme Stability. Journal of Biological Chemistry. [Link]

  • Barnes, M. D., et al. (2019). Kinetic parameters for β-lactam antibiotic hydrolysis by KPC-2 and KPC-44. ResearchGate. [Link]

  • Khan, F., et al. (2016). A Mechanism of Synergistic Effect of Streptomycin and Cefotaxime on CTX-M-15 Type β-lactamase Produc. Frontiers in Microbiology. [Link]

  • Queenan, A. M., et al. (2010). Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem. Antimicrobial Agents and Chemotherapy. [Link]

  • Rizvi, A., et al. (2018). Combination of aztreonam and cefotaxime against CTX-M-15 type β-lactamases: A mechanism based effective therapeutic approach. International Journal of Biological Macromolecules. [Link]

  • Urbain, J. L., et al. (1998). In vitro measurement of beta-lactamase-catalyzed ampicillin hydrolysis by recombinant Escherichia coli extracts using quantitative high-performance liquid chromatography. Analytical Biochemistry. [Link]

  • CLSI. (2021). Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam. Clinical and Laboratory Standards Institute. [Link]

  • García-Castillo, M., et al. (2024). In vitro activity of meropenem-vaborbactam plus aztreonam against metallo-β-lactamase-producing Klebsiella pneumoniae. ASM Journals. [Link]

  • Chen, Y., et al. (2014). Phenotypic and Enzymatic Comparative Analysis of the KPC Variants, KPC-2 and Its Recently Discovered Variant KPC-15. PLOS ONE. [Link]

  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere. [Link]

  • Judge, A., et al. (2023). Mapping the determinants of catalysis and substrate specificity of the antibiotic resistance enzyme CTX-M β-lactamase. eScholarship. [Link]

  • ITM LabHub. (2025). New versions of CLSI and EUCAST AST breakpoint tables (2025). Institute of Tropical Medicine Antwerp. [Link]

  • M-CSA. Beta-lactamase (Class B1). Mechanism and Catalytic Site Atlas. [Link]

  • Mehta, S. C., et al. (2016). KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate. Journal of Biological Chemistry. [Link]

  • Kuai, J., et al. (2023). Ceftazidime-Avibactam-Based Combinations with Aztreonam or Meropenem against clinical Enterobacterales. Infection and Drug Resistance. [Link]

  • Sankaran, B., et al. (2016). Crystallographic Snapshots of Class A β-Lactamase Catalysis Reveal Structural Changes That Facilitate β-Lactam Hydrolysis. Journal of Biological Chemistry. [Link]

  • Karaiskos, I., et al. (2025). Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs. Antibiotics. [Link]

  • Park, H., et al. (2024). Structural comparison of substrate-binding pockets of serine β-lactamases in classes A, C, and D. Communications Biology. [Link]

  • Bahr, G., et al. (2023). Structure, function, and evolution of metallo-β-lactamases from the B3 subgroup—emerging targets to combat antibiotic resistance. FEMS Microbiology Reviews. [Link]

  • De Luca, F., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Vila, A. (2025). Evolution of metallo-β-lactamases: A journey from the test tube to the bacterial periplasm. American Society for Biochemistry and Molecular Biology. [Link]

  • Vijayakumar, M., et al. (2024). The Comparative Efficacy of Ceftazidime–Avibactam with or without Aztreonam vs Polymyxins for Carbapenem-resistant Enterobacteriaceae Infections: A Prospective Observational Cohort Study. Journal of the Association of Physicians of India. [Link]

  • Galleni, M., et al. (1988). A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds. Biochemical Journal. [Link]

  • Tiseo, G., et al. (2022). Microbiological, Clinical, and PK/PD Features of the New Anti-Gram-Negative Antibiotics: β-Lactam/β-Lactamase Inhibitors in Combination and Cefiderocol—An All-Inclusive Guide for Clinicians. Antibiotics. [Link]

  • Karlowsky, J. A., et al. (2023). Comparison of In Vitro Activity of Ceftazidime-Avibactam and Imipenem-Relebactam against Clinical Isolates of Pseudomonas aeruginosa. Microbiology Spectrum. [Link]

  • Zhang, R., et al. (2023). Optimal treatment of ceftazidime-avibactam and aztreonam-avibactam against bloodstream infections or lower respiratory tract infections caused by extensively drug-resistant or pan drug-resistant (XDR/PDR) Pseudomonas aeruginosa. Frontiers in Pharmacology. [Link]

  • Mayr, M. J., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water. [Link]

  • De Luca, F., et al. (2018). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. [Link]

  • Burnham, C. D., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. The Journal of Clinical Investigation. [Link]

  • Lázaro-Díez, M., et al. (2018). Ceftazidime Is the Key Diversification and Selection Driver of VIM-Type Carbapenemases. mBio. [Link]

  • Biagi, M., et al. (2020). Activity of aztreonam in combination with ceftazidime–avibactam against serine- and metallo-β-lactamase-producing Pseudomonas aeruginosa. Diagnostic Microbiology and Infectious Disease. [Link]

  • McWhinney, B. C., et al. (2010). Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection. Journal of Chromatography B. [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Miller, M. J., et al. (2014). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Molecules. [Link]

  • Institute of Food Technologists. (2014). Detection of AmpC β Lactamases in Gram-negative Bacteria. ResearchGate. [Link]

Sources

Validation

Advanced Purity Analysis of 3-Amino-1-Phenylazetidin-2-One: A UPLC-MS Implementation Guide

Executive Summary The quantification and purity analysis of 3-amino-1-phenylazetidin-2-one presents a distinct challenge in pharmaceutical analytics.[1] As a functionalized -lactam, the molecule possesses a strained four...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity analysis of 3-amino-1-phenylazetidin-2-one presents a distinct challenge in pharmaceutical analytics.[1] As a functionalized


-lactam, the molecule possesses a strained four-membered ring susceptible to hydrolytic degradation, yet it lacks the extensive conjugation required for high-sensitivity UV detection found in larger cephalosporins or carbapenems.

This guide delineates a transition from traditional HPLC-UV methodologies to a robust UPLC-MS (Ultra-Performance Liquid Chromatography - Mass Spectrometry) workflow. By leveraging sub-2


m particle technology and electrospray ionization (ESI), researchers can achieve a 5-fold increase in throughput and a 100-fold improvement in sensitivity, while minimizing on-column degradation of the labile 

-lactam ring.

Molecular Context & Analytical Challenges

Structural Vulnerabilities

The core structure of 3-amino-1-phenylazetidin-2-one consists of a


-lactam ring with a phenyl group at the 

position and a primary amine at

.
  • Hydrolytic Instability: The ring strain (~25 kcal/mol) makes the amide bond highly reactive. Prolonged exposure to aqueous mobile phases (especially at high pH) leads to ring opening, forming the corresponding

    
    -amino acid impurity.
    
  • Chiral Integrity: The

    
     position is a chiral center. Enantiomeric purity is critical for biological activity, requiring a method capable of resolving stereoisomers or compatible with chiral columns.
    
  • Detection Limits: While the phenyl group provides UV absorbance at 254 nm, it is insufficient for detecting trace impurities (<0.05%) that lack strong chromophores, such as synthesis precursors or aliphatic degradation products.

The "Frictional Heating" Myth vs. Reality

A common hesitation in analyzing thermally unstable


-lactams by UPLC is the internal heat generated by high pressure (up to 15,000 psi). However, experimental data confirms that the residence time  in UPLC is so short (often <2 minutes) that the net thermal degradation is significantly lower than in traditional HPLC, where the analyte sits in the column for 15–30 minutes.

Comparative Analysis: UPLC-MS vs. Alternatives

The following table contrasts the proposed UPLC-MS workflow against the traditional HPLC-UV method and Quantitative NMR (qNMR).

FeatureUPLC-MS (Proposed) HPLC-UV (Traditional) qNMR (Orthogonal)
Mechanism H-Class separation + Mass detectionC18 separation + UV AbsorbanceProton resonance integration
Sensitivity (LOD) High (0.5 ng/mL)Moderate (500 ng/mL)Low (~1 mg/mL)
Specificity Excellent (m/z identification)Low (Retention time only)High (Structural certainty)
Run Time 2.5 – 4.0 minutes25 – 40 minutesN/A (Batch process)
Impurity ID Identifies unknowns (MW)Cannot identify unknownsIdentifies major impurities only
Sample Volume 1–2

L
20–50

L
~500

L

Analyst Note: While qNMR is excellent for absolute purity assay (mass balance), it fails to detect trace genotoxic impurities at the ppm level, which is a regulatory requirement (ICH M7). UPLC-MS is the only viable option for trace impurity profiling.

Method Development & Protocol

Instrumentation & Conditions
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Detector: Single Quadrupole or Q-TOF MS (ESI Mode).

  • Column: ACQUITY UPLC BEH C18, 1.7

    
    m, 2.1 x 50 mm.
    
    • Why: The Ethylene Bridged Hybrid (BEH) particle is mechanically robust and allows for high-pH cleaning if necessary, though the analysis is acidic.

Mobile Phase Strategy
  • Solvent A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[2]

    • Causality: The formic acid ensures the primary amine on the azetidinone is protonated (

      
      ), maximizing ESI sensitivity. Ammonium formate acts as a volatile buffer to stabilize ionization and prevent pH shifts during the gradient.
      
Gradient Profile
Time (min)Flow (mL/min)%A%BCurve
0.000.6955Initial
0.500.69556
2.500.65956
3.000.65956
3.100.69551
4.000.69551
Mass Spectrometry Parameters
  • Ionization: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V (Optimized for MW ~162).

  • Source Temp: 150°C.

  • Desolvation Temp: 450°C.

  • Target Ion:

    
     163.09 
    
    
    
    .
  • Key Fragment:

    
     135 (Loss of CO, characteristic of 
    
    
    
    -lactams).

Experimental Workflow & Logic

The following diagram illustrates the logical flow from sample preparation to data validation, ensuring a self-validating system.

G Start Sample Preparation (0.1 mg/mL in 50:50 MeCN:H2O) Check System Suitability (SST) Inject Std 5x Start->Check Decision RSD < 2.0%? Tailing < 1.5? Check->Decision Decision->Check Fail (Retest/Maintenance) Run UPLC-MS Analysis Gradient Elution Decision->Run Pass Data Data Processing Integrate m/z 163 & Impurities Run->Data Report Purity Report (% Area Normalization) Data->Report

Caption: Workflow for purity analysis. The SST (System Suitability Test) acts as a critical gatekeeper before valuable samples are injected.

Impurity Profiling & Degradation Pathways

To validate the method's specificity, one must understand what impurities to look for.

The Hydrolytic Ring-Opening (Impurity A)

The primary degradation product occurs via the attack of water on the carbonyl carbon (


).
  • Parent: 3-amino-1-phenylazetidin-2-one (

    
     163).
    
  • Impurity A: 3-phenylamino-2-aminopropanoic acid derivative.

  • Mass Shift:

    
     Da (Addition of 
    
    
    
    ).
  • Detection: Monitor

    
     181.
    
Synthesis Precursors

Depending on the synthetic route (often cyclization of


-halo amides), you may encounter:
  • Aniline:

    
     94.
    
  • 
    -bromo/chloro intermediates:  Distinct isotopic patterns (M+2 peaks) in MS.
    

Validation Criteria (ICH Q2 R2)

To ensure this guide meets "Trustworthiness" standards, the method must be validated against ICH Q2(R2) guidelines [1].

  • Specificity: Demonstrate separation of the parent peak from Impurity A (Resolution

    
    ). Use a diode array detector (DAD) in series to check peak purity (spectral homogeneity).
    
  • Linearity: Calibrate from 0.1

    
    g/mL to 100 
    
    
    
    g/mL (
    
    
    ).
  • Accuracy (Recovery): Spike samples with known impurities at 0.1%, 0.5%, and 1.0% levels. Acceptable recovery: 90–110%.

  • Robustness: Deliberately vary flow rate (

    
     mL/min) and Column Temp (
    
    
    
    C). The retention time of the
    
    
    -lactam should not drift by more than 5%.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Waters Corporation. (2021). UPLC Technology: The Science of Separation.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122143 (Beta-lactam derivatives).[Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Stability-indicating UPLC-MS/MS method for the determination of beta-lactam antibiotics.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 3-Amino-1-phenylazetidin-2-one hydrochloride

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Amino-1-phenylazetidi...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Amino-1-phenylazetidin-2-one hydrochloride, a substituted β-lactam, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep, causality-driven framework for PPE selection, operational planning, and emergency preparedness.

Disclaimer: This document provides guidance based on the general chemical class of β-lactams and standard laboratory safety protocols. However, the Safety Data Sheet (SDS) provided by the manufacturer is the ultimate, legally binding source of information for any specific chemical. You are required to obtain and thoroughly review the SDS for 3-Amino-1-phenylazetidin-2-one hydrochloride before any handling, storage, or disposal.

Understanding the Hazard Profile: Why This PPE is Necessary

3-Amino-1-phenylazetidin-2-one hydrochloride belongs to the β-lactam class of compounds. While specific toxicological data for this exact molecule may be limited, the class itself presents known hazards that inform our safety protocols. The primary concerns are:

  • Respiratory and Skin Sensitization: Many β-lactam compounds are known sensitizers. Initial exposure may not cause a reaction, but subsequent contact can lead to severe allergic responses, including dermatitis and respiratory distress. The hydrochloride salt form indicates it is likely a crystalline solid, increasing the risk of inhaling fine dust particles during handling.

  • Ocular Irritation: As with many powdered chemical reagents, the dust can cause significant mechanical and chemical irritation to the eyes.

  • Unknown Long-Term Effects: For novel or research chemicals, a complete toxicological profile is often unavailable. Therefore, we must operate under the principle of ALARA (As Low As Reasonably Achievable) exposure and treat the compound as potentially hazardous.

Our PPE strategy is therefore designed not just to prevent direct contact, but to eliminate routes of sensitization and minimize all potential exposures.

Core PPE & Operational Protocols

A multi-layered approach to protection is essential, combining engineering controls with personal protective equipment.

Engineering Controls: Your First Line of Defense

Always handle 3-Amino-1-phenylazetidin-2-one hydrochloride powder within a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles, preventing inhalation and contamination of the general laboratory space. Ensure the sash is positioned at the lowest practical height to maximize airflow and protection.

Personal Protective Equipment (PPE) Selection

The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer of Powder Double-gloved NitrileChemical Safety Goggles & Face ShieldFully-buttoned Laboratory CoatRecommended: N95/FFP2 Respirator (even in fume hood)
Solution Preparation Double-gloved NitrileChemical Safety GogglesFully-buttoned Laboratory CoatNot required if performed in a fume hood
Reaction Setup & Monitoring Single-gloved NitrileChemical Safety GogglesFully-buttoned Laboratory CoatNot required if performed in a fume hood
Spill Cleanup (Small) Heavy-duty Nitrile or Butyl Rubber GlovesChemical Safety Goggles & Face ShieldChemical-resistant Apron over Lab CoatRequired: N95/FFP2 Respirator
  • Don the Inner Glove: Select a pair of well-fitting nitrile gloves. Ensure they are pulled over the cuff of your lab coat sleeve.

  • Don the Outer Glove: Select a second pair of nitrile gloves, one size larger if necessary for comfort. Place this pair over the inner gloves.

  • Rationale: The outer glove absorbs the primary contamination. In case of a minor splash or when leaving the immediate work area, the outer glove can be removed and replaced without exposing the inner "clean" glove, providing an unbroken barrier of protection.

  • Disposal: Upon completion of work, remove the outer glove first, followed by the inner glove, ensuring your skin does not contact the outer surface of either glove. Dispose of them immediately in the designated solid chemical waste container.

Workflow for Risk Assessment and PPE Selection

The decision-making process for handling any new chemical should be systematic. The following diagram illustrates a logical workflow from initial information gathering to the commencement of experimental work.

cluster_prep Phase 1: Pre-Handling Assessment cluster_ppe Phase 2: Control & PPE Selection cluster_ops Phase 3: Operations & Disposal A Obtain & Review Manufacturer's SDS B Identify Hazards: - Sensitizer? - Irritant? - Reactivity? A->B  Primary Source C Consult Lab's Chemical Hygiene Plan (CHP) B->C  Cross-reference  local rules D Define Engineering Controls (e.g., Fume Hood) C->D  Plan Controls E Select PPE Based on Task (See Table) D->E  Foundation F Verify PPE Fit & Serviceability E->F  Final Check G Perform Experiment F->G  Proceed to Work H Segregate Waste: - Solid (Gloves, Paper) - Liquid (Solutions) G->H I Decontaminate Work Area G->I J Dispose of Waste per Institutional Guidelines H->J

Caption: Risk assessment workflow for handling new chemical entities.

Emergency & Disposal Plans

Spill Response Protocol
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE as outlined in the table for "Spill Cleanup." This must include respiratory protection.

  • Contain & Absorb: Cover the spill with a suitable absorbent material (e.g., vermiculite or a chemical spill pillow). Do not use paper towels for the initial absorption as this can create more dust.

  • Clean: Gently sweep the absorbed material into a designated chemical waste container. Perform a final decontamination of the area with a suitable solvent (as recommended by the SDS, likely water followed by ethanol) and wipe with absorbent pads.

  • Dispose: Seal the waste container and label it clearly. Dispose of it according to your institution's hazardous waste procedures.

Disposal Plan
  • Solid Waste: All contaminated disposables, including gloves, weigh boats, absorbent pads, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: Unused solutions or reaction mixtures containing 3-Amino-1-phenylazetidin-2-one hydrochloride should be collected in a designated hazardous liquid waste container. Consult your institution's safety office for compatibility with other waste streams. Do not pour down the drain.

This structured approach to PPE and operational planning ensures that we can pursue our research objectives with the highest level of safety, protecting ourselves and our colleagues from the known and unknown risks associated with novel chemical compounds.

References

  • Occupational Asthma and Allergies Due to β-Lactam Antibiotics. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • General guidance on personal protective equipment (PPE). Health and Safety Executive (HSE). [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
3-Amino-1-phenylazetidin-2-one hydrochloride
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